Pomalidomide 4'-PEG5-acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQLKMOQUEEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pomalidomide 4'-PEG5-acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pomalidomide (B1683931) 4'-PEG5-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a representative synthetic protocol, summarizes key characterization data, and illustrates the relevant biological pathways.
Introduction
Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is harnessed in PROTAC technology to recruit CRBN to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide 4'-PEG5-acid is a derivative of pomalidomide that incorporates a five-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This functionalization allows for the covalent attachment of a ligand for a target protein, thus forming a heterobifunctional PROTAC. The PEG linker enhances solubility and provides spatial separation between the pomalidomide and the target protein ligand, which is often crucial for efficient ternary complex formation and target degradation.
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and commonly employed method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amino-PEG-acid linker. This approach offers a direct and efficient route to the desired product.
Proposed Synthetic Scheme
A representative synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of similar pomalidomide-linker conjugates.
Pomalidomide 4'-PEG5-acid for Cereblon E3 Ligase Recruitment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-PEG5-acid as a critical tool for inducing the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon is a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, which plays a pivotal role in the ubiquitin-proteasome system. Pomalidomide, an immunomodulatory drug (IMiD), acts as a molecular glue to recruit neo-substrates to this complex for ubiquitination and subsequent proteasomal degradation. The conjugation of pomalidomide to a PEG5 linker with a terminal carboxylic acid creates Pomalidomide 4'-PEG5-acid, a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details the mechanism of action, provides quantitative data for pomalidomide and its derivatives, and outlines key experimental protocols for its application in targeted protein degradation.
Core Concepts: Cereblon-Mediated Protein Degradation
Pomalidomide functions by binding to Cereblon, the substrate receptor of the CRL4-CRBN E3 ligase complex.[1][2][3] This binding event allosterically modifies the substrate-binding pocket of Cereblon, inducing the recruitment of proteins that are not typically targeted by this E3 ligase. These newly recognized proteins, or "neosubstrates," are then polyubiquitinated, marking them for degradation by the 26S proteasome.
In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (in this case, pomalidomide), and a linker that connects the two. By simultaneously binding to both the POI and CRBN, the PROTAC brings the target protein into close proximity with the E3 ligase machinery, facilitating its ubiquitination and degradation.
Signaling Pathway of Pomalidomide-Based PROTAC Action
The mechanism of action for a PROTAC utilizing this compound involves a catalytic cycle within the cell. The PROTAC first binds to both the target protein and the CRBN subunit of the CRL4 E3 ligase complex, forming a ternary complex. This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another cycle of degradation.
Caption: Pomalidomide-based PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable and productive ternary complex, and ultimately induce degradation of the target protein. While specific binding data for this compound is not extensively published, the data for the parent compound, pomalidomide, provides a strong benchmark.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Assay Method | Cell Line/System | Reported Value | Reference |
| Pomalidomide | Competitive Titration | U266 cell extracts | IC50 ~1-2 µM | [4] |
| Pomalidomide | Competitive Titration | Recombinant hsDDB1-hsCRBN | Kᵢ = 156.60 nM | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | Kd ~157 nM | [6] |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs
The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| EGFRWT | Pomalidomide-based | A549 | 43.4 nM | >90% | [7] |
| EGFRWT | Pomalidomide-based | A549 | 32.9 nM | >90% | [7] |
| HDAC8 | Pomalidomide-based | - | 147 nM | 93% | [2] |
| BTK | Pomalidomide-based | Mino | 2.2 nM | 97% | [8] |
| CDK6 | Pomalidomide-PEG1-C2-N3 | - | 2.1 nM | - | [9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful design and evaluation of PROTACs. The following sections provide methodologies for key experiments.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process from synthesis to cellular characterization.
Caption: A typical workflow for the development and evaluation of a novel PROTAC molecule.
CRBN Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the CRBN-DDB1 complex.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Sample Preparation:
-
Dialyze the CRBN-DDB1 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, ensuring the final DMSO concentration is identical and low in both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CRBN-DDB1 complex
-
Purified recombinant target protein (POI)
-
This compound-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Immobilize the CRBN-DDB1 complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to CRBN, inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.
-
To measure the binding of the POI to the PROTAC, a different experimental setup where the POI is immobilized might be necessary.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.
-
Alternatively, pre-incubate the PROTAC with the POI before injecting the mixture over the CRBN-DDB1 surface.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary complexes) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).
-
Cooperativity (α) can be calculated by comparing the affinity of one protein to the PROTAC in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity.[10]
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it an invaluable component in the design and synthesis of novel PROTACs for a wide range of therapeutic targets. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for the effective utilization of this compound in drug discovery and chemical biology research. The continued development and application of such well-characterized chemical tools will be instrumental in advancing the field of targeted protein degradation and bringing new therapeutic modalities to the clinic.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of the PEG5 Linker in Pomalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy. This technical guide provides an in-depth exploration of the role of the polyethylene (B3416737) glycol (PEG) linker, specifically the 5-unit PEG chain (PEG5), in the context of pomalidomide-based PROTACs. Pomalidomide (B1683931), a potent recruiter of the Cereblon (CRBN) E3 ligase, is a cornerstone of many successful PROTACs. The linker, far from being an inert spacer, profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex for target degradation. This guide will dissect the structural and functional significance of the PEG5 linker, present collated quantitative data to illustrate structure-activity relationships, provide detailed experimental protocols for PROTAC evaluation, and visualize key concepts through signaling pathways and experimental workflows.
Introduction: The PROTAC Revolution and the Centrality of the Linker
PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. Instead of merely inhibiting a target protein's function, PROTACs catalytically induce their degradation through the ubiquitin-proteasome system (UPS). This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker is the architectural linchpin of this ternary complex, and its composition and length are critical determinants of a PROTAC's success.
Pomalidomide, an immunomodulatory drug, has been effectively repurposed as a high-affinity ligand for the CRBN E3 ligase. Its chemical structure offers synthetic handles for linker attachment, most commonly at the C4 or C5 position of the phthalimide (B116566) ring. Research has indicated that C5-substituted pomalidomide derivatives can exhibit enhanced degradation activity and reduced off-target effects compared to their C4 counterparts.
Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties. The inherent hydrophilicity of PEG linkers can significantly improve the often-poor solubility of large, complex PROTAC molecules. Furthermore, the flexibility and defined length of PEG chains allow for systematic optimization of the distance between the target protein and the E3 ligase, a crucial factor for efficient ternary complex formation and subsequent ubiquitination.
The Role of the PEG5 Linker: A Balance of Properties
The choice of a PEG5 linker in a pomalidomide-based PROTAC is a strategic one, aiming to strike a balance between several key parameters that govern PROTAC efficacy.
-
Solubility and Physicochemical Properties: PROTACs, with their high molecular weight and often hydrophobic warheads and E3 ligase ligands, frequently suffer from poor aqueous solubility. This can hinder their formulation, absorption, and overall bioavailability. The five ethylene (B1197577) glycol units of a PEG5 linker introduce a significant degree of hydrophilicity, which can substantially enhance the solubility of the entire PROTAC molecule.
-
Cell Permeability: While increased hydrophilicity can be beneficial for solubility, it can also pose a challenge for passive diffusion across the cell membrane. The PEG5 linker offers a moderate increase in polarity, which, when balanced with the overall lipophilicity of the PROTAC, can still permit adequate cell permeability. The optimal balance is, however, highly dependent on the specific warhead and its properties.
-
Ternary Complex Formation and Stability: The length and flexibility of the linker are paramount in allowing the target protein and the E3 ligase to adopt a conformationally favorable orientation for ubiquitin transfer. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to excessive conformational flexibility and an entropic penalty, which can also destabilize the ternary complex. The PEG5 linker provides a specific length that can be optimal for certain target protein-E3 ligase pairs, facilitating productive ternary complex formation.
-
The "Hook Effect": An excess concentration of a potent PROTAC can lead to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the desired ternary complex, resulting in a paradoxical reduction in degradation at high concentrations. The properties of the linker, including its length and composition, can influence the propensity for the hook effect.
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting EGFR
| Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | Alkyl-ether | 43.4 | >90 | A549 |
| 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[1]
Key Observation: Subtle modifications in the alkyl-ether linker structure can lead to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.[1] This highlights the sensitivity of PROTAC efficacy to linker composition.
Table 2: Degradation Efficacy of a Pomalidomide-Based PROTAC Targeting KRAS G12C
| Compound | Linker Type | DC50 (µM) | Cell Line |
| KP-14 | Not specified | ~1.25 | NCI-H358 |
Data from a study by Lv et al. (2021).[2]
Key Observation: This example demonstrates the feasibility of degrading the challenging oncoprotein KRAS G12C using a pomalidomide-based PROTAC. The linker's role in achieving the necessary ternary complex conformation for this target is critical.
Table 3: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting HDAC8
| Compound | Linker Type | DC50 (nM) | Dmax (%) |
| ZQ-23 | Not specified | 147 | 93 |
Data from a study by Zhang et al. (2022).[3]
Key Observation: This study showcases the development of a selective HDAC8 degrader, where the linker plays a crucial role in conferring selectivity over other HDAC isoforms.
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Protein Degradation Analysis by Western Blotting
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay using AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to study biomolecular interactions. It is a powerful tool to assess the formation of the PROTAC-induced ternary complex.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
Pomalidomide-based PROTAC
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., streptavidin-coated, if using a biotinylated component)
-
Assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare the tagged recombinant target protein, E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC. Incubate at room temperature for 1 hour to allow for complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, from which the concentration for maximal ternary complex formation can be determined. The "hook effect" may be evident at high PROTAC concentrations.
Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events and the determination of kinetic parameters (association and dissociation rates) and binding affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant E3 ligase (e.g., CRBN/DDB1)
-
Recombinant target protein
-
Pomalidomide-based PROTAC
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm the absence of direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein mixed with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject the PROTAC over the E3 ligase in the presence of a constant concentration of the target protein in the running buffer.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka and kd) and the affinity (KD) of the ternary complex formation. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Workflow
Caption: A typical experimental workflow for evaluating PROTACs.
Logical Relationships
Caption: Logical relationship between linker properties and PROTAC performance.
Conclusion
The PEG5 linker plays a multifaceted and critical role in the design and function of pomalidomide-based PROTACs. It is not merely a passive connector but an active modulator of the molecule's physicochemical properties and its ability to induce the formation of a productive ternary complex. The hydrophilicity of the PEG5 linker can enhance solubility, a common challenge in PROTAC development, while its defined length and flexibility are key to optimizing the geometry of the ternary complex for efficient ubiquitination and subsequent target degradation. The selection of a PEG5 linker is a strategic choice that aims to balance solubility, permeability, and the conformational requirements for potent and selective protein degradation. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of novel pomalidomide-based PROTACs, underscoring the importance of a systematic approach to linker optimization in the pursuit of next-generation targeted protein degraders. As our understanding of the intricate biology of ternary complexes deepens, the precise tuning of linker properties, exemplified by the strategic use of linkers like PEG5, will continue to be a cornerstone of successful PROTAC design.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Pomalidomide and the Anticipated Impact of PEGylation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available solubility and stability data for the immunomodulatory drug Pomalidomide (B1683931). Due to the lack of publicly available data for the specific derivative Pomalidomide 4'-PEG5-acid, this paper will focus on the parent compound. It will further elaborate on the expected physicochemical changes imparted by PEGylation, drawing from established principles. Detailed experimental protocols for determining solubility and stability are also provided to guide researchers in their own investigations.
Pomalidomide: Core Solubility and Stability Data
Pomalidomide, a thalidomide (B1683933) analogue, is a potent oral immunomodulatory agent used in the treatment of multiple myeloma.[1][2] Its efficacy is, however, intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical for its formulation and bioavailability.
Solubility Profile of Pomalidomide
Pomalidomide is characterized by its low aqueous solubility.[2] The compound is sparingly soluble in aqueous buffers, a factor that necessitates careful consideration during formulation development.[3] For experimental purposes, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve pomalidomide in DMSO and then dilute it with the chosen aqueous buffer.[3]
| Solvent/Medium | Solubility | Reference |
| DMSO | ~15 mg/mL, 50 mg/mL, up to 100 mM | [3][4][5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [3] |
| Aqueous Solutions (all pH) | ~0.01 mg/mL | [2] |
Stability Profile of Pomalidomide
Pomalidomide is supplied as a crystalline solid and is stable when stored under recommended conditions.[2][3] As a thalidomide derivative, it is classified as teratogenic and requires careful handling.[4] Stability studies have shown that the drug substance is sufficiently stable and maintains its critical quality attributes over its re-test period.[6] Photostability testing has indicated that pomalidomide is photo-stable.[6] Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions has been performed, showing minimal degradation.[7]
| Condition | Stability | Reference |
| Storage (lyophilized powder) | ≥ 4 years at -20°C | [3] |
| Storage (in DMSO solution) | Use within 1 month at -20°C | [4] |
| Aqueous Solution | Not recommended for storage > 1 day | [3] |
| Stress Testing (Acid, Base, Oxidation, Heat, Light) | Low degradation, proves stability-indicating nature of analytical methods | [7] |
The Impact of PEGylation on Pomalidomide Properties
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the pharmaceutical properties of therapeutic molecules.[8][9][10] While specific data for this compound is not available, the general effects of PEGylation are well-documented and can be extrapolated.
PEGylation is known to:
-
Improve Solubility: The hydrophilic nature of the PEG polymer can significantly increase the aqueous solubility of hydrophobic drugs.[8][9][10][11] It is therefore highly probable that this compound exhibits enhanced aqueous solubility compared to the parent compound.
-
Enhance Stability: PEGylation can protect molecules from enzymatic degradation and improve their shelf-life.[8][9] The PEG chain creates a hydration shell around the molecule, which can help to maintain its structure and reduce aggregation.[12]
-
Prolong Circulation Time: By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, thereby extending its plasma half-life.[9][10]
-
Reduce Immunogenicity: The PEG chain can mask antigenic epitopes on the drug, minimizing immune recognition and potential allergic reactions.[9][10]
Experimental Protocols
The following sections outline generalized experimental protocols for determining the solubility and stability of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]
-
Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Addition of Compound: Add an excess amount of the test compound to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
Stability Testing Protocol
Stability testing is performed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[16][17]
-
Batch Selection: Use at least three representative batches of the drug substance for the study.[17]
-
Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines. This includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[17]
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[17]
-
Analytical Tests: At each time point, analyze the samples for relevant quality attributes, which may include:
-
Assay of the active substance
-
Levels of degradation products
-
Physical appearance
-
Solubility
-
-
Data Analysis: Analyze the data to establish a re-test period or shelf life for the drug substance.
Visualizing Key Pathways and Workflows
Pomalidomide's Mechanism of Action
Pomalidomide exerts its anti-myeloma effects by binding to the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3][] This binding event leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][] The degradation of these factors results in immunomodulatory and anti-proliferative effects.[4]
Caption: Pomalidomide's core signaling pathway.
Conceptual Experimental Workflow for Solubility and Stability
The logical flow for determining the physicochemical properties of a novel compound involves sequential preparation, testing, and analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ymerdigital.com [ymerdigital.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. PEGylation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. nhsjs.com [nhsjs.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. www3.paho.org [www3.paho.org]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
A Technical Guide to Targeted Protein Degradation with Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of targeted protein degradation (TPD) utilizing Pomalidomide (B1683931). Pomalidomide, a derivative of thalidomide (B1683933), functions as a "molecular glue," redirecting the cellular ubiquitin-proteasome system to selectively eliminate target proteins. This document provides a comprehensive overview of its mechanism of action, quantitative binding and degradation data, and detailed experimental protocols for its study and application in drug discovery, including its use as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects by co-opting the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The glutarimide (B196013) moiety of Pomalidomide binds directly to Cereblon (CRBN), the substrate receptor of this complex.[1] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrate" proteins that are not typically targeted by this E3 ligase.[1]
The primary neosubstrates of Pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][] Once recruited to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, a process that marks them for recognition and subsequent degradation by the 26S proteasome.[1][] The degradation of these transcription factors leads to downstream anti-proliferative and immunomodulatory effects, which are central to Pomalidomide's efficacy in treating multiple myeloma.[2][4]
Pomalidomide's ability to recruit CRBN has also been harnessed in the development of PROTACs. In this context, Pomalidomide or its analogs serve as the E3 ligase-binding moiety of a heterobifunctional molecule.[1][5] The other end of the PROTAC binds to a specific protein of interest (POI), bringing it into close proximity with the E3 ligase to trigger its ubiquitination and degradation.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical workflow of Pomalidomide-induced protein degradation.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Logical relationship of ternary complex formation leading to degradation.[5]
Quantitative Data
The efficacy of Pomalidomide and its derivatives can be quantified by their binding affinity to CRBN and their ability to induce the degradation of target proteins.
Pomalidomide Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[6][7][8] | 1.2 µM - 3 µM[6][9] | Competitive Titration, Competitive Binding Assay[6] |
| Lenalidomide (B1683929) | ~178 - 640 nM[7] | Isothermal Titration Calorimetry[7] | |
| Thalidomide | ~250 nM[7][8] | Isothermal Titration Calorimetry[7] |
Pomalidomide-Based PROTAC Degradation Efficiency
The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[5]
| PROTAC Target | DC50 | Dmax | Cell Line |
| BRD4 | 1.1 nM | >95% | 22Rv1 |
| RIPK2 | 8.3 nM | ~90% | THP-1 |
| BTK | 0.25 µM | >90% | MOLM-14 |
| FLT3-ITD | Not specified | Not specified | Not specified[10] |
| KIT | Not specified | Not specified | Not specified[10] |
| Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. |
Experimental Protocols
Cereblon Binding Assays
Several biophysical and biochemical assays can be used to determine the binding affinity of Pomalidomide and its analogs to the CRBN-DDB1 complex.[11]
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-His antibody bound to a His-tagged CRBN/DDB1 complex and a fluorescently labeled tracer ligand that binds to CRBN. A test compound, like Pomalidomide, will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[6]
-
Protocol Outline: [6]
-
Add a constant concentration of His-tagged CRBN/DDB1 complex and Tb-anti-His antibody to the wells of a microplate.
-
Add a fluorescent tracer ligand.
-
Add serial dilutions of the test compound (e.g., Pomalidomide).
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The decrease in the FRET signal is plotted against the test compound concentration to determine the IC50 value.
-
2. Competitive Binding Assay
-
Principle: This method uses an immobilized ligand (e.g., a thalidomide analog) to capture its binding partner (CRBN) from a cell lysate or with a purified protein. The ability of a test compound to inhibit this interaction is then quantified.[6]
-
Protocol Outline: [6]
-
Pre-incubate cell lysate (e.g., from U266 myeloma cells) or purified CRBN-DDB1 complex with varying concentrations of the test compound.
-
Add thalidomide-analog-conjugated affinity beads to the mixture and incubate.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate for the presence of CRBN and DDB1 by immunoblotting.
-
The intensity of the CRBN band is quantified and plotted against the test compound concentration to determine the IC50 value.
-
3. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[7]
-
Protocol Outline: [7]
-
Prepare purified recombinant human CRBN in complex with DDB1 and dialyze extensively against the ITC buffer.
-
Dissolve Pomalidomide or its analog in the final dialysis buffer.
-
Titrate the ligand into the protein solution in the ITC sample cell while measuring the heat changes.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
In Vitro Ubiquitination Assay
This assay is performed to confirm that a Pomalidomide-based PROTAC can induce the ubiquitination of a target protein in a reconstituted, cell-free system.[10][11]
-
Principle: The assay combines the necessary enzymatic components (E1, E2, E3), ubiquitin, ATP, the substrate protein, and the PROTAC. The reaction is incubated, and the results are analyzed by Western blotting to detect the ubiquitinated substrate.[11]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
CRL4-CRBN E3 ligase complex
-
Recombinant target protein (substrate)
-
Ubiquitin
-
Pomalidomide-based PROTAC at various concentrations (or DMSO as a vehicle control).
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Detection:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using a primary antibody against the target protein. A high-molecular-weight smear or ladder of bands above the unmodified protein indicates polyubiquitination.
-
-
Protein Degradation Quantification in Cells
This protocol details the detection and quantification of target protein degradation in whole cells following treatment with a Pomalidomide-based degrader.[5]
-
Principle: Cells are treated with the degrader molecule, and the level of the target protein is assessed, typically by Western blotting.
-
Protocol Outline: [5]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Pomalidomide-based degrader for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.
-
-
Caption: Workflow for assessing protein degradation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pomalidomide 4'-PEG5-acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-PEG5-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, formula, and its role in targeted protein degradation.
Core Compound Details
Pomalidomide 4'-PEG5-acid is a synthetic molecule that conjugates the E3 ligase ligand Pomalidomide with a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This bifunctional nature allows it to be incorporated into PROTACs, which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₅N₃O₁₁ | [1][2][3] |
| Molecular Weight | 565.58 g/mol | [2] |
| CAS Number | 2139348-63-1 | [1][2][3] |
| Purity | ≥95% (via HPLC) | [2] |
| Appearance | White to yellow solid-liquid mixture | [1] |
| Storage Conditions | -20°C, stored under nitrogen | [1] |
Chemical Structure
The chemical structure of this compound is defined by the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a flexible PEG5 linker to a terminal carboxylic acid. This acid group serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest.
The structure can be represented by the following SMILES string: OC(CCOCCOCCOCCOCCOCCNC1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O)=O[2]
Signaling Pathway in PROTAC-Mediated Degradation
This compound is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to degrade specific target proteins. The pomalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
The general mechanism is as follows:
-
Ternary Complex Formation: A PROTAC incorporating this compound simultaneously binds to the target Protein of Interest (POI) and CRBN, forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a general methodology can be inferred from the synthesis of similar pomalidomide-PEG conjugates. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction.
General Synthesis Workflow:
-
Starting Materials: The synthesis would likely start with 4-fluorothalidomide and a PEG linker with a terminal amine on one end and a protected carboxylic acid on the other.
-
SNAr Reaction: The primary amine of the PEG linker displaces the fluorine atom on the 4-fluorothalidomide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to drive it to completion.
-
Deprotection: The protecting group on the terminal carboxylic acid of the PEG linker is then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound product.
-
Purification: The final product is purified using techniques such as column chromatography and its identity and purity are confirmed by analytical methods like HPLC, NMR, and mass spectrometry.
References
Methodological & Application
Application Notes and Protocols for Pomalidomide 4'-PEG5-acid in Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins.[1] This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A key technology in TPD is the use of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to its ubiquitination and subsequent degradation.[3][4]
Pomalidomide (B1683931) is a well-established immunomodulatory drug that functions as a molecular glue by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6][7] This inherent ability to recruit CRBN has made pomalidomide a valuable component in the design of PROTACs.[7] Pomalidomide 4'-PEG5-acid is a functionalized derivative of pomalidomide designed for PROTAC research and development.[8][9] It incorporates the pomalidomide core as the CRBN ligand, a 5-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid for conjugation to a ligand that binds to a protein of interest.[8][9] This pre-functionalized building block streamlines the synthesis of novel PROTACs for the degradation of a wide array of target proteins.
These application notes provide a comprehensive guide to utilizing this compound in targeted protein degradation assays, including the underlying mechanism, detailed experimental protocols, and data interpretation.
Mechanism of Action
The mechanism of action of a PROTAC synthesized using this compound involves a series of intracellular events, as depicted in the signaling pathway below. The PROTAC, a hetero-bifunctional molecule, facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase.[2] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[11]
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Protocols
The following protocols provide a framework for synthesizing a PROTAC using this compound and subsequently evaluating its ability to induce the degradation of a target protein.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the conjugation of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with a free amine group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the auxiliary coupling reagent (e.g., HOBt, 1.1 equivalents).
-
Add the tertiary base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid of the target protein ligand.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Cell Culture and Treatment
This protocol outlines the general procedure for treating cells with the synthesized PROTAC to assess protein degradation.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of the target protein following PROTAC treatment.[11]
Materials:
-
Treated cells from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[2]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[2][12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2][12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2][12]
-
Wash the membrane with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][12]
-
Wash the membrane with TBST.[2]
-
Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.[2]
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[12]
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 4: Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Treated cells from Protocol 2 (co-treated with a proteasome inhibitor like MG132 for the last 4-6 hours)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Western blotting reagents (as in Protocol 3)
Procedure:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[4]
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.[4]
-
Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the complexes.[4]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing quantitative data from a targeted protein degradation assay.
| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| ZQ-23 | HDAC8 | Various | 10 | 147 | 93 |
| Example 1 | Protein X | Cell Line A | 24 | 50 | 95 |
| Example 2 | Protein Y | Cell Line B | 16 | 250 | 80 |
| Example 3 | Protein Z | Cell Line C | 48 | 10 | 98 |
Note: Data for ZQ-23 is from a published study.[13] Example data is illustrative.
Experimental Workflow and Logic
The overall experimental workflow for developing and validating a PROTAC using this compound follows a logical progression from synthesis to functional characterization.
Caption: A typical experimental workflow for PROTAC development.
The logical relationship for successful protein degradation hinges on the formation of a stable ternary complex.
Caption: Logical steps leading to targeted protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its pre-functionalized nature simplifies the synthesis of novel protein degraders, enabling researchers to rapidly explore the degradation of a wide range of protein targets. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in targeted protein degradation studies, from initial PROTAC synthesis to the comprehensive validation of their mechanism of action and efficacy. Strategic modifications, such as those at the C5 position of the pomalidomide ring, can further enhance the on-target potency and reduce off-target effects of the resulting PROTACs.[4][14][15][16]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAS 2139348-63-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. This compound, 2139348-63-1 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for PROTAC® Experimental Design Using Pomalidomide 4'-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Pomalidomide (B1683931) for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]
Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[5][6] Pomalidomide 4'-PEG5-acid is a ready-to-use chemical tool that incorporates the pomalidomide ligand attached to a 5-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a carboxylic acid.[7] This terminal acid group allows for straightforward conjugation, typically via an amide bond, to a ligand for a specific POI, enabling the rapid synthesis of novel PROTAC molecules.[8]
This document provides a comprehensive guide to the experimental design and validation of PROTACs synthesized using this compound. It outlines the critical assays required to characterize a novel degrader, from initial biochemical validation to cellular mechanism of action and selectivity profiling.
The PROTAC® Mechanism of Action
The fundamental action of a pomalidomide-based PROTAC is to form a ternary complex between the POI and the CRBN E3 ligase.[3][9] This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to surface lysine (B10760008) residues on the POI.[2][3] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the POI.[2] The PROTAC molecule is then released and can induce further rounds of degradation, acting in a catalytic manner.[3][10]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design Workflow
A systematic, multi-step approach is essential for the successful development and validation of a novel PROTAC. The workflow progresses from the synthesis and initial biochemical characterization to in-depth cellular assays and selectivity profiling.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide 4'-PEG5-acid in In Vitro Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest.
Pomalidomide (B1683931) 4'-PEG5-acid is a key building block in the synthesis of PROTACs. It comprises a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 5-unit polyethylene (B3416737) glycol (PEG) linker to a terminal carboxylic acid.[1][2][3] This acid group provides a convenient handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4][5]
These application notes provide a comprehensive guide to the in vitro use of PROTACs synthesized from Pomalidomide 4'-PEG5-acid, including representative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables present representative data for pomalidomide-based PROTACs targeting various proteins, illustrating the potency and selectivity that can be achieved. While not specific to PROTACs synthesized with the exact this compound linker, this data is indicative of the expected performance.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | >95 | [6] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [3] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [7] |
Table 2: Off-Target Effects of Pomalidomide-Based PROTACs
| PROTAC Compound | Off-Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (alone) | IKZF1 | - | - | >90 | [8] |
| Pomalidomide (alone) | ZFP91 | - | >1000 | <20 | [8] |
| C5-modified PROTAC (azide) | IKZF1 | - | >500 | <30 | [8] |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel PROTAC synthesized with this compound.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol describes the quantification of dose-dependent degradation of a target protein.[4][9]
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]
-
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is to confirm the PROTAC-dependent interaction between the target protein and CRBN.[11][12]
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Co-IP lysis buffer
-
Primary antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies against the target protein and CRBN for Western blotting
-
SDS-PAGE and Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50) or a vehicle control for the optimal time determined previously.
-
Lyse the cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with Co-IP lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated sample immunoprecipitated with the anti-target protein antibody (and vice versa) confirms the formation of the ternary complex.
-
Protocol 3: Quantitative Proteomics for On- and Off-Target Analysis
This protocol provides a global view of protein level changes upon PROTAC treatment.[1][2][13]
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer for mass spectrometry
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with the PROTAC and vehicle control as described in Protocol 1.
-
Harvest and lyse cells in a mass spectrometry-compatible lysis buffer.
-
-
Protein Digestion and Peptide Preparation:
-
Quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
TMT Labeling (Optional):
-
Label peptides from different treatment conditions with distinct TMT reagents.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. This will reveal both the on-target degradation and any potential off-target effects.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC with Pomalidomide 4'-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] The linker component is critical for the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs.[4]
This document provides a detailed guide for the synthesis of a PROTAC utilizing Pomalidomide 4'-PEG5-acid, a functionalized Cereblon ligand readily available for conjugation to a POI ligand.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[5]
Caption: Mechanism of protein degradation mediated by a Pomalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling of this compound to a POI Ligand
This protocol describes the coupling of this compound to a hypothetical POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI Ligand with an amine functional group
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., DCM, Methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the POI-amine ligand (1.1 equivalents) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol (B129727) in DCM) to yield the final PROTAC.
-
Characterization: Characterize the purified PROTAC using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Polyvinylidene difluoride (PVDF) membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100 °C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane with TBST (3x).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control signal to determine the extent of protein degradation.
-
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). The following tables provide representative data for pomalidomide-based PROTACs with PEG linkers targeting various proteins.
Table 1: Representative Degradation Efficacy of Pomalidomide-PEG PROTACs
| PROTAC ID | Target Protein | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC-A | BRD4 | PEG | <1 | >95 | RS4;11 | [6] |
| ZQ-23 | HDAC8 | PEG | 147 | 93 | A549 | [7] |
| PROTAC-C | SMARCA2/4 | PEG | 250-300 | 65-70 | MV-4-11 |
Note: The data presented are for illustrative purposes and are derived from studies on various pomalidomide-PEG-based PROTACs. Actual values for a PROTAC synthesized with this compound will be target and cell-line dependent.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a pomalidomide-based PROTAC is depicted below.
Caption: General workflow for the synthesis and evaluation of a Pomalidomide-based PROTAC.
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of a PROTAC using this compound. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the field of targeted protein degradation. The modular nature of PROTAC synthesis allows for the rapid generation of libraries with varying linkers and POI ligands to optimize degradation efficacy for a specific target of interest.
References
- 1. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures [organic-chemistry.org]
- 2. WO2017134476A1 - Method for the production of pomalidomide - Google Patents [patents.google.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Evaluating the Efficacy of Pomalidomide 4'-PEG5-acid-Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide (B1683931) is a well-established ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4]
Pomalidomide 4'-PEG5-acid is a functionalized chemical building block used in PROTAC research and development. It consists of the pomalidomide moiety (the CRBN E3 ligase ligand) attached to a 5-unit polyethylene (B3416737) glycol (PEG5) linker that terminates in a carboxylic acid. This terminal acid group allows for straightforward chemical conjugation to a ligand for a specific POI, enabling the synthesis of a complete PROTAC molecule.
These application notes provide detailed protocols for key cell-based assays to characterize the efficacy of novel PROTACs synthesized using this compound. The protocols cover the primary assessment of POI degradation and the subsequent functional impacts on cell viability and apoptosis.
Mechanism of Action
The fundamental mechanism of a Pomalidomide-based PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[4] The process begins with the PROTAC molecule simultaneously binding to the POI and the CRBN E3 ligase, forming a ternary complex.[1][4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[1][5]
Application Note 1: Assessment of Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target POI. The key parameters for quantifying this are DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[3][5] Western blotting is the most common and reliable method for this analysis.[6]
Experimental Protocol 1: Western Blot for Protein Degradation
This protocol details the treatment of cells with a PROTAC, preparation of cell lysates, and subsequent analysis by Western blot to quantify POI levels.
Materials:
-
Cell line expressing the POI
-
Pomalidomide-based PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight at 37°C.[5]
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[5] Incubate for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[5]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[5] Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[7] Scrape the cells and collect the lysate into microcentrifuge tubes.[5]
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][7] Transfer the supernatant to new, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[5]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.[7] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7] Separate proteins via electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.[5][7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5][7]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
Representative Degradation Data
The following table summarizes representative efficacy data for various pomalidomide-based PROTACs to illustrate expected quantitative outcomes.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | >90 | [8] |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [9] |
| ARV-825 | BRD4 | MM.1S | <10 | >95 | [10] |
| P13I | BTK | Ramos | ~10 | >90 | [3] |
Application Note 2: Assessment of Cellular Consequences
Effective degradation of a target protein is expected to translate into a functional cellular response, such as inhibition of proliferation or induction of apoptosis, particularly in disease models like cancer.
Experimental Protocol 2.1: Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[11] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Materials:
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[11] Incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.[11]
-
Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours).[2][11]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a luminometer.[11] Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Experimental Protocol 2.2: Apoptosis Assay by Annexin V & PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed and treat cells with the PROTAC as described for the viability assay for a relevant time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes. Wash once with cold PBS.[11]
-
Staining:
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the cells by flow cytometry within 1 hour.[11]
Representative Cellular Activity Data
This table provides representative data on the cellular effects of pomalidomide-based PROTACs.
| PROTAC Name | Target Protein | Cell Line | Cell Viability IC50 (nM) | Apoptosis Induction | Reference |
| GP262 | PI3K/mTOR | MDA-MB-231 | 68.0 | Dose-dependent increase | [12] |
| Compound 16 | EGFR | A549 | 43.1 | Dose-dependent increase | [8] |
| ARV-825 | BRD4 | KMS11 | 8.5 - 500 (range) | Confirmed | [10] |
| PROTAC FLT-3 Degrader 3 | FLT3 | MV4-11 | 7.55 | Confirmed | [11] |
The protocols and application notes provided here offer a comprehensive framework for evaluating the efficacy of novel PROTACs developed using the this compound building block. A systematic approach, beginning with the confirmation of target degradation by Western blot and followed by functional assessments of cell viability and apoptosis, is crucial for characterizing these powerful molecules. The representative data supplied serves as a benchmark for expected outcomes in PROTAC development projects.
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Use of Pomalidomide 4'-PEG5-acid-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo application of Proteolysis Targeting Chimeras (PROTACs) that utilize Pomalidomide (B1683931) 4'-PEG5-acid as a core building block. These PROTACs are designed to eliminate specific proteins of interest by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
Application Notes
Introduction to Pomalidomide-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that specifically binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
Pomalidomide, an analog of thalidomide, is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][] When incorporated into a PROTAC, pomalidomide anchors the molecule to the CRL4^CRBN^ E3 ligase complex.[5] The "4'-PEG5-acid" component refers to a 5-unit polyethylene (B3416737) glycol (PEG) linker attached to the 4-position of the pomalidomide phthalimide (B116566) ring, terminating in a carboxylic acid. This linker provides a flexible connection to the POI ligand and the terminal acid group allows for straightforward conjugation to a target-protein binder.[6] The PEG linker is often chosen to enhance solubility and optimize the physicochemical properties of the final PROTAC molecule.[7]
Mechanism of Action
The primary mechanism of a pomalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then captures and degrades the tagged protein into small peptides.[2][5] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1][2]
Advantages and Challenges of In Vivo Use
Advantages:
-
Catalytic Activity: PROTACs can degrade multiple target proteins, potentially leading to a sustained effect at lower doses compared to traditional inhibitors.[7]
-
Overcoming Resistance: By eliminating the target protein, PROTACs can overcome resistance mechanisms associated with inhibitors, such as mutations in the drug-binding site or protein overexpression.[7]
-
Targeting the "Undruggable": This technology can target proteins that lack a functional active site, such as scaffolding proteins, expanding the range of druggable targets.[7]
Challenges:
-
Pharmacokinetics (PK): PROTACs are large molecules that often fall "beyond the rule of five," which can lead to challenges in achieving good oral bioavailability, cell permeability, and metabolic stability.[7][8]
-
Toxicity: On-target toxicity can occur from degrading the target protein in healthy tissues. Off-target effects, such as the unintended degradation of other proteins, must be carefully evaluated.[7][9] Functionalization at the C5 position of pomalidomide, rather than the C4 position, has been shown to reduce off-target degradation of essential zinc finger proteins.[10]
-
Formulation and Delivery: The physicochemical properties of PROTACs can make them difficult to formulate for in vivo administration, often requiring specialized vehicles.[7][11]
Data Presentation: In Vivo Efficacy of Representative Pomalidomide-based PROTACs
While specific in vivo data for PROTACs using the exact Pomalidomide 4'-PEG5-acid linker are not widely published, the following tables summarize representative data from other pomalidomide-based PROTACs to illustrate typical outcomes.
Table 1: Preclinical Anti-Tumor Efficacy
| PROTAC Target | Animal Model | Cell Line | Dosage & Administration | Outcome | Citation(s) |
|---|---|---|---|---|---|
| ALK | Nude Mice | KARPAS-299 Xenograft | 50 mg/kg, i.p., every 3 days | Significant tumor growth inhibition | [12] |
| EGFR | N/A (Tested in vitro) | A549 (Lung Cancer) | 10 µM (in vitro) | 96% EGFR degradation at 72h (Dmax) | [13] |
| BET Proteins | Mouse Model | MM.1S Xenograft | N/A | Promising in vivo activity | [14] |
| KRAS G12C | N/A (Tested in vitro) | NCI-H358 (Lung Cancer) | ~1.25 µM (DC50) | Potent antiproliferative activity | [15] |
| HDAC8 | N/A (Tested in vitro) | HCT116 (Colon Cancer) | 147 nM (DC50) | 93% HDAC8 degradation (Dmax) |[16] |
Table 2: Pharmacodynamic Effects
| PROTAC Target | Animal Model | Biomarker Assessed | Result | Citation(s) |
|---|---|---|---|---|
| ALK | Nude Mice | ALK Protein Levels (Tumor) | Significant degradation | [12] |
| BRD4 | Xenograft Models | BRD4 Protein Levels (Tumor) | Degradation confirmed via Western Blot/IHC | [1] |
| KRAS G12C | NCI-H358 cells | KRAS G12C & p-ERK Levels | Reduced protein levels, suppression of MAPK signaling |[15] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a pomalidomide-based PROTAC in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Implantation:
-
Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice).[7][17]
-
Culture the desired human cancer cell line under sterile conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.[7][17]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[7]
2. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow.
-
Measure tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = 0.5 x Length x Width².[7]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into a vehicle control group and one or more treatment groups (typically n=8-10 mice per group).[7]
3. PROTAC Formulation and Administration:
-
Formulation: Prepare the PROTAC vehicle. A common vehicle consists of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[7] Alternatively, a formulation of DMSO, PEG300, Tween-80, and saline can be used.[1][17]
-
Warm the vehicle to aid dissolution. Add the powdered PROTAC to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving a 200 µL injection volume).
-
Vortex and sonicate until the PROTAC is completely dissolved. Prepare fresh daily.[7]
-
Administration: Administer the PROTAC solution or vehicle control to the appropriate groups. Common routes include intraperitoneal (i.p.) or oral gavage (p.o.).[7] The dosing schedule will be study-specific (e.g., daily, every three days).[12][17]
4. Efficacy Assessment and Endpoint:
-
Continue to monitor tumor volume and animal body weight 2-3 times per week to assess efficacy and toxicity.[7]
-
At the end of the study (e.g., after 21 days), euthanize the mice.[7]
-
Excise tumors, weigh them, and collect blood and other relevant tissues for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[7]
5. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[7]
Protocol 2: Pharmacodynamic (PD) Assessment of Target Protein Degradation by Western Blot
This protocol describes how to confirm target protein degradation in tumor tissue harvested from an in vivo study.
1. Tissue Homogenization and Protein Extraction:
-
Flash-freeze excised tumor samples in liquid nitrogen and store them at -80°C until analysis.[7]
-
Weigh a small piece of frozen tumor tissue (~50 mg) and place it in a lysis tube.
-
Add 500 µL of ice-cold RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.[2][7]
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[7]
-
Carefully collect the supernatant, which contains the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading for the Western blot.[2]
3. Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-ALK).[1][7]
-
Also, probe for a loading control protein (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading across lanes.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
4. Visualization and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Visualize the protein bands using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative level of protein degradation in the treated groups compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 2139348-63-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the optimization of Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that brings the target protein and the E3 ligase into close proximity, facilitating the formation of a stable and productive ternary complex.[3][][5] This ternary complex is essential for the subsequent ubiquitination and proteasome-mediated degradation of the target protein.[1][3] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[][6][7] Their flexibility also allows the warhead and anchor to adopt various conformations, aiding in the formation of a stable ternary complex.[2][8]
Q2: How does the length of a PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that significantly influences PROTAC efficacy, which is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9][10] The relationship between linker length and efficacy is not linear and must be empirically determined for each specific target protein and E3 ligase pair.[11][12]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[][11][13]
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.[][11][13]
-
Optimal length: An optimal linker length facilitates the ideal orientation and proximity of the target protein and E3 ligase, leading to efficient ubiquitination and potent degradation.[3][12]
Q3: What is the "hook effect" in PROTAC experiments and how is it related to the linker?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[2]
Q4: How does the composition of the PEG linker, beyond its length, affect PROTAC performance?
While length is a primary consideration, the composition of the linker also plays a significant role in a PROTAC's performance by influencing its physicochemical properties.[11]
-
Solubility: The ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[1][6]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[14][15] Replacing PEG units with more rigid structures, like a phenyl ring, has been shown to improve passive permeability in some cases.[15]
-
Metabolic Stability: PEG linkers may have reduced metabolic stability in vivo compared to alkyl-based linkers.[1] Incorporating more rigid motifs, such as triazoles or piperazines, can enhance metabolic stability.[1][9]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to both the target protein and the E3 ligase individually (binary binding), but I don't see any significant protein degradation.
This is a common challenge and often points to issues with ternary complex formation.
-
Possible Cause: Suboptimal Linker Length.
-
Possible Cause: Unfavorable Ternary Complex Conformation.
-
Troubleshooting Step: Modify the linker composition by introducing more rigid or flexible elements to alter the conformational dynamics.[11] You can also evaluate ternary complex formation directly using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]
-
-
Possible Cause: Poor Cell Permeability.
Problem 2: I observe a very pronounced hook effect at low PROTAC concentrations.
A strong hook effect can limit the therapeutic window of a PROTAC.
-
Possible Cause: High Affinity Binary Interactions.
-
Troubleshooting Step: Consider using ligands with slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary binding affinity.[2]
-
-
Possible Cause: Suboptimal Linker Conformation.
-
Troubleshooting Step: Experiment with linkers of different compositions (e.g., replacing some PEG units with alkyl chains) or rigidity to alter the conformational landscape of the PROTAC and favor ternary complex formation.[2]
-
Problem 3: The degradation efficacy (Dmax) of my PROTAC is low, even at optimal concentrations.
Low Dmax suggests that the degradation process is inefficient.
-
Possible Cause: Inefficient Ubiquitination.
-
Troubleshooting Step: Confirm that the PROTAC is inducing ubiquitination of the target protein using a target ubiquitination assay. If ubiquitination is low, the linker may not be positioning the lysine (B10760008) residues on the target protein optimally for the E3 ligase. Varying the linker length or attachment points may be necessary.[17]
-
-
Possible Cause: E3 Ligase is Not Expressed or Active.
-
Troubleshooting Step: Confirm the expression and activity of the recruited E3 ligase in your cell line using methods like Western blotting or qPCR.[2]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase. Below are examples from the literature illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [18]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | < 12 | Inactive | N/A |
| PEG | > 12 | Potent | > 80% |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [12][13]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Moderate |
| PEG | 16 | Strong |
Table 3: Impact of Linker Length on Degradation of BRD4 (Illustrative Data)[17]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 150 | 85 |
| PROTAC C | PEG | 16 | 25 | >95 |
| PROTAC D | PEG | 20 | 100 | 90 |
| PROTAC E | Alkyl | 16 | 45 | >95 |
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling [19]
This protocol describes a common method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand; 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 3: Final Amide Coupling
-
Follow the procedure in Step 1 to couple the deprotected intermediate with the final carboxylic acid-containing component.
Protocol 2: Western Blot for Protein Degradation Analysis [3][9][17]
Objective: To quantify the reduction in the level of a target protein after PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3][9]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. benchchem.com [benchchem.com]
Addressing solubility issues of Pomalidomide 4'-PEG5-acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Pomalidomide 4'-PEG5-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide ligand, which binds to the Cereblon (CRBN) protein, and a 5-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[1][2] The hydrophilic PEG linker and the ionizable carboxylic acid group are intended to improve aqueous solubility compared to the parent Pomalidomide molecule. While Pomalidomide itself is sparingly soluble in aqueous buffers[3], this compound has significantly enhanced solubility in both water and organic solvents like DMSO.[1]
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation in aqueous buffers can occur for several reasons:
-
pH: The terminal carboxylic acid group on the PEG linker has a pKa (estimated around 4-5). If the pH of your buffer is at or below this pKa, the carboxyl group will be protonated (-COOH), making the molecule less charged and significantly less soluble.
-
Concentration Limit Exceeded: Even with enhanced solubility, every compound has a saturation limit in a given solvent. You may be exceeding this limit for your specific buffer conditions.
-
Incorrect Dissolution Method: Adding the solid powder directly to a buffer, especially a buffer with a suboptimal pH, can lead to the formation of insoluble aggregates before the molecule has a chance to fully dissolve.
-
Buffer Composition: High salt concentrations or the presence of certain ions in your buffer could potentially decrease the solubility of the compound through a "salting-out" effect.
Q3: What is the mechanism of action of the Pomalidomide moiety?
A3: The Pomalidomide component functions as a "molecular glue" that hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] By binding to CRBN, Pomalidomide alters its substrate specificity, causing it to recognize and bind to "neosubstrate" proteins, most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][7][8] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[5] This mechanism is central to its use in Proteolysis-Targeting Chimeras (PROTACs).
Solubility Data
The following table summarizes the known solubility data for Pomalidomide and this compound.
| Compound | Solvent | Solubility | Reference |
| Pomalidomide | DMSO | ~15-100 mg/mL | [3][9][10] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [3] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.01 mg/mL) | [3][11] | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [3] | |
| This compound | DMSO | 200 mg/mL (353.63 mM) | [1] |
| Water | 50 mg/mL (88.41 mM) | [1] |
Troubleshooting Guide for Solubility Issues
Problem: My compound will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4).
-
Possible Cause 1: Low pH. The carboxylic acid group is protonated and less soluble.
-
Solution: Ensure the pH of your aqueous buffer is neutral to slightly basic (pH 7.0 - 8.5). This deprotonates the carboxylic acid to the more soluble carboxylate form (-COO⁻). You can adjust the pH of your final solution with dilute NaOH if necessary.[12]
-
-
Possible Cause 2: Direct addition to buffer. The compound may be forming aggregates before it can dissolve.
-
Solution: Use the recommended Co-Solvent Method described in the protocols below. First, dissolve the compound in a minimal amount of an organic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock into your aqueous buffer with vigorous stirring.[12]
-
Problem: My compound dissolved in DMSO but precipitated when I diluted it into my cell culture media.
-
Possible Cause 1: Final organic solvent concentration is too high. High concentrations of DMSO can be toxic to cells and can also cause less soluble compounds to crash out of solution.
-
Solution: Ensure the final concentration of DMSO in your working solution is as low as possible, typically well below 1% (v/v) for cell-based assays.[13] Prepare a more concentrated DMSO stock so that a smaller volume is needed for the final dilution.
-
-
Possible Cause 2: Solubility limit exceeded. The final concentration in the media is above the compound's solubility limit under those specific conditions (pH, salt, protein content).
-
Possible Cause 3: Improper mixing. Adding the DMSO stock to the aqueous buffer too quickly or without sufficient mixing can cause localized high concentrations and precipitation.
-
Solution: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer to the DMSO stock.[12] A brief sonication in an ultrasonic bath can help break up any micro-aggregates that may have formed.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is for creating a concentrated stock solution in an organic solvent or water, taking advantage of the compound's high solubility.
Materials:
-
This compound
-
Anhydrous/dry DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Add the required volume of DMSO (or water) to achieve the target concentration (e.g., for a 200 mg/mL stock in DMSO, add 5 µL of DMSO for every 1 mg of compound).
-
Vortex the solution vigorously. If needed, use an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.[1][4]
-
Once dissolved, this stock solution is ready for use in the Co-Solvent Method (Protocol 2).
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under nitrogen for up to one month.[1]
Protocol 2: Co-Solvent Method for Preparing Working Solutions in Aqueous Buffer
This is the recommended method for preparing final working solutions for most biological experiments.
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, place the required volume of your final aqueous buffer (e.g., cell culture medium, PBS pH 7.4).
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise. For example, to make 1 mL of a 10 µM working solution from a 10 mM DMSO stock, add 1 µL of the stock to 999 µL of buffer.
-
Ensure the final concentration of DMSO is below a level that would affect your experiment (typically <0.5%).
-
If any cloudiness appears, the solubility limit may have been exceeded. Try preparing a more dilute working solution. A brief, gentle sonication can be used to help dissolve any minor precipitates.
Pomalidomide Mechanism of Action
The diagram below illustrates the signaling pathway hijacked by Pomalidomide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2139348-63-1 | BroadPharm [broadpharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. wjbphs.com [wjbphs.com]
How to minimize off-target effects of Pomalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The primary off-target effects of pomalidomide-based PROTACs arise from the inherent ability of the pomalidomide (B1683931) moiety to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][2][3][4] The most well-documented off-targets are zinc finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5][6] The degradation of these neosubstrates can lead to unintended biological outcomes, including immunomodulatory effects.[4][7]
Q2: How can the design of the pomalidomide ligand be modified to reduce off-target effects?
A2: A key strategy to mitigate off-target effects is the modification of the pomalidomide scaffold. Introducing chemical modifications at the C5 position of the pomalidomide's phthalimide (B116566) ring can create steric hindrance, which disrupts the interaction with endogenous ZF proteins, thereby reducing their degradation.[1][3][8][9][10] In contrast, modifications at the C4 position have been shown to be less effective in preventing off-target ZF protein degradation.[8] Masking hydrogen-bond donors on the phthalimide ring is another approach to decrease off-target binding.[4][10]
Q3: What role does the linker play in off-target degradation?
A3: The linker connecting the pomalidomide moiety to the target-binding ligand is a critical determinant of PROTAC efficacy and selectivity.[11] Modifying the linker's attachment point, length, and composition can influence the geometry of the ternary complex (Target-PROTAC-CRBN) and, consequently, off-target degradation.[5] For some PROTACs, linker modifications have been shown to abrogate the degradation of neosubstrates like IKZF1 and IKZF3.[5]
Q4: What is the "hook effect" and how does it relate to off-target effects?
A4: The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the degradation of the target protein is reduced, resulting in a bell-shaped dose-response curve.[8][12] This occurs because an excess of the bifunctional molecule disrupts the formation of the productive ternary complex, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase).[2][4][12] These binary PROTAC-E3 ligase complexes may still be active in recruiting and degrading low-affinity off-target proteins.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting neosubstrates independently of the intended target. | - Confirm Linker Attachment: Ensure the linker is attached at the C5 position of the pomalidomide phthalimide ring.[8][]- Global Proteomics Analysis: Perform quantitative mass spectrometry to identify the scope of off-target degradation.[12][14][15]- Scaffold Modification: Consider synthesizing analogs with modifications at the C5 position to sterically hinder ZF protein binding.[1][3][10]- Alternative E3 Ligase: If feasible, redesign the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile.[4] |
| Reduced On-Target Degradation with Modified PROTAC | - The modification to reduce off-target effects has negatively impacted the formation of the on-target ternary complex.- The modified PROTAC has altered physicochemical properties, such as reduced cell permeability. | - Assess Ternary Complex Formation: Use biophysical assays like TR-FRET or NanoBRET to compare the on-target ternary complex formation between the original and modified PROTACs.[4][14]- Evaluate Cell Permeability: Compare the cell permeability of the original and modified PROTACs.[4]- Systematic Linker Optimization: Explore different linker lengths and attachment points on the modified pomalidomide ligand to regain optimal geometry for on-target degradation.[4][16] |
| Cell Toxicity Observed at Low PROTAC Concentrations | - Off-target kinase inhibition by the target-binding moiety.- Significant degradation of an essential off-target protein. | - Kinome-Wide Selectivity Profiling: Identify off-target kinases of the target-binding ligand.[14]- Compare Toxicity with Ligand Alone: Assess the toxicity profile of the unconjugated target-binding ligand to understand its contribution.[14]- Validate Off-Targets: Use Western blotting or targeted proteomics to confirm the degradation of essential proteins identified in global proteomics.[12] |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (e.g., passage number, confluency).- Reagent quality and stability.- Experimental execution. | - Standardize Cell Culture: Maintain consistent cell passage numbers and confluency.[14]- Ensure Reagent Quality: Use high-purity, well-characterized PROTACs and fresh reagents.- Detailed Protocol Adherence: Follow a standardized and detailed experimental protocol meticulously. |
Data on On-Target vs. Off-Target Degradation
The following table summarizes hypothetical quantitative data illustrating the impact of pomalidomide modification on on-target and off-target protein degradation.
| PROTAC | Target Protein | On-Target Degradation (DC50, nM) | Off-Target (IKZF1) Degradation (DC50, nM) |
| Pomalidomide-C4-Linker-Target Ligand | Target X | 50 | 100 |
| Pomalidomide-C5-Linker-Target Ligand | Target X | 60 | >1000 |
| Pomalidomide-C5-Modified-Linker-Target Ligand | Target X | 55 | Not Observed |
Experimental Protocols & Visualizations
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The pomalidomide end of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, leading to the degradation of the POI.[11]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Off-Target Identification
A systematic approach is crucial for identifying and validating the off-target effects of pomalidomide-based PROTACs. This typically involves a discovery phase using global proteomics followed by validation using orthogonal methods.
Caption: Workflow for off-target identification.
Detailed Protocol: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a pomalidomide-based PROTAC using quantitative mass spectrometry.[12]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).
-
Incubate for a time period sufficient to induce degradation (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Detailed Protocol: Western Blot for Validation of On- and Off-Target Degradation
This protocol is for determining the degradation of a target protein and identified off-targets in response to PROTAC treatment.[4][8]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., IKZF1), and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of degradation.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
Strategies to improve cell permeability of Pomalidomide 4'-PEG5-acid conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide (B1683931) 4'-PEG5-acid conjugates, with a specific focus on challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide 4'-PEG5-acid and what is its primary application?
A1: this compound is a synthetic chemical compound used as a building block in drug development, particularly for creating Proteolysis Targeting Chimeras (PROTACs).[1] It consists of three key components:
-
Pomalidomide: A ligand that binds to the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex.[2]
-
PEG5 Linker: A five-unit polyethylene (B3416737) glycol (PEG) chain that is hydrophilic and provides a flexible spacer.[1]
-
Acid Terminus: A carboxylic acid group that allows for straightforward conjugation to a ligand targeting a specific protein of interest (POI).
Its primary application is to serve as the E3 ligase-recruiting portion of a PROTAC, which is designed to induce the degradation of a target protein within the cell.[2]
Q2: Why is cell permeability a common challenge for Pomalidomide-PEG conjugates?
A2: Cell permeability is a critical hurdle for the efficacy of PROTACs and other large conjugates because their targets are typically intracellular.[3] Several physicochemical properties of these molecules contribute to poor membrane permeability:
-
High Molecular Weight (MW): PROTACs often have a molecular weight greater than 800 Daltons (Da), which is significantly larger than typical small-molecule drugs and generally unfavorable for passive diffusion across the cell membrane.[4][5]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups, including those in the pomalidomide and POI ligands, as well as the PEG linker, results in a high PSA. This increases the energy barrier for the molecule to enter the hydrophobic lipid bilayer of the cell membrane.[3]
-
High Number of Hydrogen Bond Donors (HBDs): Similar to PSA, a high count of HBDs is associated with poor membrane permeability.[4][6]
Q3: How does the PEG5 linker specifically affect the properties of the conjugate?
A3: The PEG5 linker has a multifaceted impact on the conjugate's properties. While it is often included to improve solubility and provide optimal spatial separation between the two ends of the PROTAC, it also influences permeability.[3] The addition of any linker increases the overall molecular weight.[2] Studies have shown that for PEG linkers, permeability can decrease as the chain length increases.[4][6] However, PEG linkers are more flexible than simple alkyl chains and can adopt folded conformations in solution. This may help shield some of the polar groups, potentially reducing the 3D polar surface area and forming intramolecular hydrogen bonds, which can be beneficial for permeability.[6][7]
Q4: What are the primary strategies to improve the cell permeability of my conjugate?
A4: Improving cell permeability often requires a multi-pronged approach focused on optimizing the conjugate's physicochemical properties. Key strategies include:
-
Linker Optimization: Modifying the linker is a common starting point. This can involve reducing its length, substituting amide bonds with esters to lower the hydrogen bond donor count, or incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) rings to improve properties.[6][7]
-
Prodrug Strategy: Polar functional groups that are detrimental to permeability can be temporarily masked with lipophilic, cleavable moieties (e.g., esters). These masks can improve cell entry, after which they are removed by intracellular enzymes to release the active conjugate.[3]
-
POI Ligand Modification: If the ligand for your protein of interest has polar groups that are exposed and not critical for binding, modifying them to be more lipophilic can reduce the overall PSA and HBD count of the conjugate.[3]
-
Utilizing Active Transport: For more complex scenarios, conjugates can be designed to hijack cellular uptake machinery, such as by attaching cell-penetrating peptides or ligands for specific receptors that undergo endocytosis.[7][8]
Q5: How do I choose between different permeability assays like PAMPA and Caco-2?
A5: The choice of assay depends on the stage of your research and the specific question you are asking.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[3][9] It is excellent for early-stage screening to rank compounds based on their intrinsic passive permeability.
-
Caco-2 Permeability Assay: This is the gold standard cell-based assay that uses a monolayer of human intestinal cells (Caco-2) to model the intestinal barrier.[10] It can measure not only passive diffusion but also the effects of active uptake and efflux transporters (like P-glycoprotein), providing a more biologically relevant prediction of in vivo absorption.[9][10]
Troubleshooting Guide
Problem: My this compound conjugate shows low or undetectable intracellular accumulation.
This is a frequent issue stemming from the inherent difficulty of getting large molecules across the cell membrane. The following workflow can help diagnose the underlying cause.
Caption: A logical workflow for troubleshooting low cell permeability of conjugates.
Q: I suspect poor passive diffusion is the issue. What are my next steps?
A: If the physicochemical properties of your conjugate are outside the desired range for permeability, medicinal chemistry modifications are necessary.
-
Possible Cause: The conjugate's molecular weight, polar surface area, or hydrogen bond donor count is too high.[4][6]
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Calculate the MW, LogP, PSA, and HBD count of your final conjugate. Compare these values to established guidelines for cell permeability.[2]
-
Modify the Linker: This is often the most direct modification.
-
Shorten the Linker: Synthesize analogs with shorter PEG linkers (e.g., PEG2-4) or short alkyl chains. Permeability generally increases as linker length decreases.[4][6]
-
Amide-to-Ester Substitution: If the linker contains an amide bond, replacing it with an ester can remove a key hydrogen bond donor and improve permeability.[6][7]
-
-
Optimize the POI Ligand: As a more involved step, create analogs by modifying non-essential polar groups on the POI-binding ligand.[3]
-
Q: How can I determine if my conjugate is being removed from the cell by efflux pumps?
A: Active efflux by transporters like P-glycoprotein (P-gp) is a common mechanism of resistance and can significantly reduce intracellular drug concentration.
-
Possible Cause: The conjugate is a substrate for one or more cellular efflux pumps.
-
Troubleshooting Steps:
-
Co-incubation with Inhibitors: Perform the cell-based assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in intracellular accumulation in the presence of the inhibitor suggests the conjugate is an efflux substrate.[2]
-
Bidirectional Caco-2 Assay: A definitive method is to measure the permeability in both directions: apical-to-basolateral (A->B) and basolateral-to-apical (B->A). An efflux ratio (Papp B->A / Papp A->B) greater than 2 is a strong indicator of active efflux.[10][11]
-
Q: My results are highly variable between experiments. What could be causing this?
A: High variability often points to issues with the experimental setup or protocol rather than the compound itself.
-
Possible Causes: Inconsistent cell health, variable monolayer integrity, or inaccuracies in the experimental protocol.[2]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow and low passage number range. Ensure consistent seeding densities and that cells reach the same level of confluency before each experiment.[2]
-
Verify Monolayer Integrity: For assays like Caco-2, always include a well with a low-permeability marker (e.g., Lucifer Yellow). A high leakage of this marker indicates a compromised cell monolayer, and data from that plate should be considered invalid.[10]
-
Standardize the Protocol: Prepare fresh stock solutions for each experiment. Use calibrated pipettes and ensure dosing solutions are accurate. Standardize all incubation times, washing steps, and detection methods to minimize procedural variance.[2]
-
Quantitative Data on Permeability
Optimizing the linker is a key strategy for improving the permeability of PROTACs. The following table summarizes experimental data from a study on VH032-based PROTACs, demonstrating how linker composition and length affect the apparent permeability coefficient (Papp).
Table 1: Impact of Linker Modification on Apparent Permeability (Papp) Data adapted from a study on VH032-based PROTACs. Lower Papp values indicate lower permeability.
| Compound Series | Linker Description | Key Modification | Papp (x 10⁻⁶ cm/s) | Fold Change in Permeability | Reference |
| MZ Series | 2-unit PEG | - | 0.6 | - | [6] |
| 3-unit PEG | Lengthened PEG | 0.03 | 20x Decrease | [6] | |
| CM/CMP Series | 2-unit PEG | - | 0.04 | - | [6] |
| 4-unit PEG | Lengthened PEG | 0.02 | 2x Decrease | [6] | |
| SLX Series | Amide Linker | - | ~0.05 (Compound 4) | - | [6] |
| Ester Linker | Amide-to-Ester | ~0.09 (Compound 3) | ~1.7x Increase | [6] | |
| AT Series | 1-unit PEG | - | 0.005 | - | [6] |
| Alkyl Linker | PEG-to-Alkyl | 0.002 | 2.5x Decrease | [6] |
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is considered the gold standard for assessing a compound's potential for intestinal absorption and its susceptibility to active efflux.[10]
Caption: A typical experimental workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture and Seeding:
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer.
-
Add Lucifer Yellow, a low-permeability fluorescent marker, to the apical chamber and incubate for 1 hour.[10]
-
Measure the fluorescence in the basolateral chamber. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight, valid monolayer.[10]
-
-
Permeability Assay:
-
Wash the cell monolayers gently with pre-warmed transport buffer (e.g., HBSS).
-
For Apical to Basolateral (A->B) Permeability: Add the dosing solution containing your conjugate to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[10]
-
For Basolateral to Apical (B->A) Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[10]
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Analysis and Data Calculation:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Determine the concentration of the conjugate in all samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.
-
Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay used to predict passive membrane permeability.[9]
Methodology:
-
Preparation of Plates:
-
Use a 96-well "sandwich" plate system, consisting of a donor plate and an acceptor plate.
-
Prepare a phospholipid solution (e.g., lecithin (B1663433) in dodecane).
-
Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate, creating an artificial lipid membrane.[3]
-
-
Assay Execution:
-
Prepare the donor solution by diluting the conjugate stock in a suitable buffer (e.g., PBS pH 7.4). The final DMSO concentration should be low (<1%).[3]
-
Add the donor solution to the wells of the coated donor plate.
-
Add fresh buffer to the wells of the 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells contacts the solution in the acceptor wells.[3]
-
Incubate the plate sandwich at room temperature for 4-18 hours.
-
-
Analysis:
-
After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the known incubation time, membrane area, and concentrations.
-
Strategies for Permeability Enhancement: A Conceptual Overview
The following diagram illustrates the primary conceptual strategies that can be employed when initial permeability of a Pomalidomide-PEG conjugate is found to be a limiting factor.
Caption: Key strategies to consider for enhancing the cellular permeability of conjugates.
References
- 1. This compound, 2139348-63-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Liposomes for Enhanced Cellular Uptake of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in forming stable and productive ternary complexes, with a focus on overcoming steric hindrance using long linkers in molecules like PROTACs.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem: My bifunctional molecule binds to the target protein and E3 ligase individually (binary complexes), but I observe poor or no ternary complex formation.
-
Possible Cause: The most likely reason is steric hindrance between the target protein and the E3 ligase, preventing them from associating effectively when bound to your molecule.[1] The linker connecting your two ligands may be too short or too rigid, failing to provide the necessary flexibility and distance to accommodate both proteins simultaneously.[2]
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a series of molecules with systematically increased linker lengths. Often, adding polyethylene (B3416737) glycol (PEG) or alkyl units can provide the necessary separation to alleviate steric clashes.[3][4] It's common to test linkers of varying lengths to find an optimal "sweet spot," as excessively long linkers can also lead to unstable complexes.[1][5]
-
Alter Linker Composition: Introduce more flexible elements (e.g., PEG, simple alkyl chains) or rigid elements (e.g., piperazine, phenyl rings) into the linker.[6][7] A more rigid linker can pre-organize the molecule into a favorable conformation, but a flexible one might be necessary to navigate complex protein surfaces.[8]
-
Change Linker Attachment Point (Exit Vector): The position where the linker connects to the ligands is critical.[9][10] If structural data is available, select a solvent-exposed part of the ligand that directs the linker away from the protein core. Even small changes in the exit vector can dramatically alter the relative orientation of the recruited proteins and overcome steric hindrance.[3]
-
Biophysical Confirmation: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET to quantitatively measure ternary complex formation and stability with your new linker variants.[11][12][13]
-
Problem: I'm observing a significant "hook effect" at higher concentrations of my molecule.
-
Possible Cause: The hook effect occurs when high concentrations of the bifunctional molecule lead to the formation of binary complexes (Molecule-Target or Molecule-Ligase) rather than the productive ternary complex.[14][15] This is often exacerbated by poor cooperativity, which can be a consequence of underlying steric strain in the ternary complex.[3][16]
-
Troubleshooting Steps:
-
Improve Cooperativity: The primary strategy is to enhance the positive cooperativity of the system. This means the interaction between the two proteins within the complex stabilizes the entire assembly.[17]
-
Optimize the Linker: As with overcoming steric hindrance, linker optimization is key. A well-designed linker can promote favorable new protein-protein interactions between the target and the E3 ligase, increasing cooperativity and mitigating the hook effect.[18][19]
-
Dose-Response Analysis: Conduct experiments over a wide range of concentrations to fully characterize the dose-response curve and identify the optimal concentration window for activity before the hook effect dominates.[15]
-
Problem: My new long-linker molecules have poor solubility and tend to aggregate.
-
Possible Cause: Long linkers, especially those with high carbon content (alkyl chains), can significantly increase the molecule's hydrophobicity and molecular weight, leading to poor aqueous solubility.[14][20]
-
Troubleshooting Steps:
-
Incorporate Polar Moieties: Introduce polar functional groups into the linker. PEG units, ethers, amides, and basic nitrogen atoms in aromatic rings or alkyl chains can improve solubility.[6][21]
-
Use Ionizable Groups: Adding motifs like a pyridine (B92270) or di-piperidine can significantly enhance aqueous solubility.[6]
-
Formulation Strategies: For preclinical studies, consider formulation approaches like using biorelevant buffers (FaSSIF/FeSSIF) or delivery systems such as polymeric micelles or lipid-based nanoparticles to improve solubility and bioavailability.[14][21]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length to avoid steric hindrance?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein, E3 ligase, and the chosen ligand binding pockets.[1] However, studies often find an optimal range. For example, for Estrogen Receptor α (ERα) degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[1][5] The best approach is to empirically test a range of linker lengths for each new target-ligase pair.
Q2: How does linker composition affect ternary complex formation beyond just its length?
A2: Linker composition influences flexibility, conformation, and physicochemical properties.
-
Flexibility: Flexible linkers (e.g., PEG, alkyl chains) can allow the complex to adopt various conformations, which may be necessary to find a productive orientation.[22]
-
Rigidity: Rigid linkers (e.g., containing phenyl, piperazine, or alkyne groups) can reduce the entropic penalty of forming the complex by limiting conformational freedom.[6][8] This can lead to more stable complexes if the pre-organized conformation is ideal.
-
Solubility and Permeability: The composition directly impacts properties essential for cellular activity. For instance, replacing a PEG linker with a phenyl ring has been shown to improve cell permeability.[21]
Q3: What experimental techniques are essential for confirming ternary complex formation and quantifying its stability?
A3: A multi-faceted approach using various biophysical assays is recommended.[11][12]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (on-rates, off-rates) and affinity (KD) for both binary and ternary interactions.[1][23] It is a powerful tool for quantifying cooperativity.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring the thermodynamics of binding.[24] It directly measures the heat released or absorbed during binding to determine affinity (KD), enthalpy (ΔH), and stoichiometry, which are crucial for calculating cooperativity.[11][25]
-
Proximity-Based Assays (FRET, NanoBRET, AlphaLISA): These techniques are well-suited to measure ternary complex formation in both biochemical and live-cell settings, providing valuable information on target engagement in a physiological context.[13][26][27]
-
Other Methods: Techniques like co-immunoprecipitation (Co-IP), native mass spectrometry, and size exclusion chromatography (SEC) can also provide evidence of ternary complex formation.[28][29]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Activity
This table summarizes hypothetical data illustrating how linker length can affect key degradation parameters. A clear "sweet spot" is often observed where a specific linker length provides the best combination of potency (DC₅₀) and maximal degradation (Dₘₐₓ).
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cooperativity (α) |
| Compound A | PEG | 8 | 550 | 45 | 0.8 |
| Compound B | PEG | 12 | 75 | 88 | 2.5 |
| Compound C | PEG | 16 | 25 | 95 | 15.2 |
| Compound D | PEG | 20 | 90 | 85 | 4.1 |
| Compound E | PEG | 24 | 320 | 60 | 1.9 |
Data is for illustrative purposes. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation. Cooperativity (α) > 1 indicates positive cooperativity.
Table 2: Key Biophysical Assays for Ternary Complex Characterization
| Assay Technique | Key Parameters Measured | Primary Use Case |
| Surface Plasmon Resonance (SPR) | ka (on-rate), kd (off-rate), KD (affinity) | Kinetic analysis of binary and ternary complex formation.[11][23] |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), n (stoichiometry) | Thermodynamic characterization and cooperativity measurement.[11][24] |
| NanoBRET® / FRET | Proximity-induced signal | Real-time monitoring of ternary complex formation in live cells.[27] |
| AlphaLISA® / AlphaScreen® | Proximity-induced signal | High-throughput screening and quantitative analysis of in vitro complex formation.[26] |
Experimental Protocols
Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics of molecular interactions in real time.[1] This protocol outlines the steps to assess the formation of a POI-PROTAC-E3 ligase ternary complex.
Objective: To determine the kinetic parameters (ka, kd) and affinity (KD) for the formation of the ternary complex and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S CM5)
-
Amine coupling kit
-
Purified, tagged E3 ligase (e.g., His-tagged or biotinylated VHL or CRBN complex)
-
Purified Protein of Interest (POI)
-
PROTAC of interest, dissolved in DMSO
-
Running buffer (e.g., HBS-EP+ with 2% DMSO)
Methodology:
-
E3 Ligase Immobilization:
-
Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level (e.g., ~100-200 Resonance Units for kinetic analysis).[23]
-
Deactivate any remaining active esters on the surface.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the surface if necessary between injections.
-
Fit the resulting sensorgram data to a 1:1 binding model to determine the binary affinity (KDbinary).[25]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.
-
Record the association and dissociation phases.
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation (KDternary).[25]
-
-
Cooperativity Calculation:
Visualizations
Caption: Troubleshooting workflow for absent ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPR-based ternary complex analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 27. Ternary Complex Formation [worldwide.promega.com]
- 28. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide 4'-PEG5-acid stability issues and degradation products
Technical Support Center: Pomalidomide (B1683931) 4'-PEG5-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Pomalidomide 4'-PEG5-acid. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C under a dry, inert atmosphere such as nitrogen.[1][2] If dissolved in a solvent such as DMSO, it is advisable to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[1] Short-term storage at -20°C for up to a month is also suggested.[1]
Q2: What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?
A2: this compound, like its parent compound pomalidomide, contains imide functionalities (glutarimide and phthalimide (B116566) rings) that are susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic) and at elevated temperatures. The PEG linker is generally stable, but extreme conditions could potentially lead to its degradation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound have not been extensively documented in publicly available literature, degradation is likely to occur at the pomalidomide moiety. Based on the known degradation pathways of pomalidomide, potential degradation products could arise from the hydrolysis of the glutarimide (B196013) and/or the phthalimide rings. This would result in the formation of ring-opened carboxylic acid derivatives.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Comparing the peak area of the parent compound over time under specific storage or experimental conditions will indicate its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of activity of a PROTAC synthesized with this compound. | Degradation of the pomalidomide moiety, preventing its binding to the Cereblon (CRBN) E3 ubiquitin ligase.[4][] | - Confirm the identity and purity of the newly synthesized PROTAC using LC-MS and NMR. - Assess the stability of your PROTAC under your experimental conditions (e.g., cell culture media, buffer pH) using RP-HPLC. - If degradation is observed, consider optimizing the linker or experimental conditions to enhance stability. |
| Appearance of unexpected peaks in my HPLC analysis of a this compound containing sample. | This could indicate the presence of degradation products. | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. - Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) on a reference sample of this compound to generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks in your sample. |
| Inconsistent results in cellular assays. | This may be due to the degradation of the compound in the cell culture medium over the course of the experiment. | - Determine the half-life of this compound or your PROTAC in the specific cell culture medium used. - Consider replenishing the compound during long-term experiments if significant degradation is observed. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound using RP-HPLC
This protocol outlines a general method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Formic acid (or other appropriate buffer components)
- Appropriate buffers for testing (e.g., PBS at pH 7.4)
- C18 RP-HPLC column
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
3. Stability Study Setup:
- Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., PBS pH 7.4, acidic buffer pH 3, basic buffer pH 9).
- Incubate the solutions at desired temperatures (e.g., room temperature, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
4. HPLC Analysis:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 228 nm[3]
- Gradient: A suitable gradient to ensure separation of the parent compound from any degradation products (e.g., start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).
- Analyze the collected aliquots by HPLC.
5. Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
References
Preventing non-specific binding of Pomalidomide-PROTACs in cellular assays
Welcome to the technical support center for Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Pomalidomide-PROTACs?
A1: Non-specific binding refers to the interaction of a PROTAC with proteins other than the intended target. For Pomalidomide-based PROTACs, this occurs in two primary ways:
-
Off-Target Warhead Binding: The part of the PROTAC designed to bind your protein of interest (the "warhead") may interact with other structurally similar proteins.
-
Neosubstrate Degradation: The pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ligase, has inherent activity.[1] It can act as a "molecular glue" to recruit and induce the degradation of endogenous proteins, known as neosubstrates, that are not the intended target.[2][3] Well-known neosubstrates for pomalidomide include zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1][4]
Q2: Why is minimizing non-specific binding and off-target degradation important?
Q3: What is the "hook effect" and how does it relate to non-specific binding?
A3: The "hook effect" is a phenomenon observed in many PROTAC experiments where degradation efficiency decreases at very high PROTAC concentrations.[6][7] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[8] These non-productive binary complexes could potentially recruit and degrade low-affinity off-target proteins, contributing to non-specific effects.[1]
Q4: What are essential controls for a Pomalidomide-PROTAC experiment?
A4: A robust experimental design requires multiple controls to validate the specificity of your PROTAC.
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level.[9]
-
Inactive PROTAC Control: An epimer or a structurally related molecule that cannot bind the target protein or CRBN. This helps confirm that degradation requires the formation of the ternary complex.[10]
-
Competitive CRBN Ligand: Co-treatment with free pomalidomide or thalidomide. If degradation is blocked, it confirms the involvement of CRBN.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor like MG132 or bortezomib.[11] If this rescues the target protein from degradation, it confirms the involvement of the ubiquitin-proteasome system.[12]
-
CRBN Knockout Cells: Demonstrating that the PROTAC fails to degrade the target in cells lacking CRBN is a definitive control for specificity.[2]
Pomalidomide-PROTAC Mechanism and Off-Target Action
Caption: On-target vs. off-target degradation by Pomalidomide-PROTACs.
Troubleshooting Guide
Issue 1: I see degradation of my target protein, but also significant degradation of known pomalidomide neosubstrates (e.g., IKZF1, SALL4).
| Possible Cause | Suggested Solution |
| High PROTAC Concentration: Your PROTAC concentration may be too high, exacerbating the inherent "molecular glue" effect of the pomalidomide moiety.[1] | Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[1][7] |
| Inherent Neosubstrate Activity: The pomalidomide scaffold is known to recruit specific zinc-finger proteins for degradation.[3][5] | Synthesize a Control PROTAC: If possible, create a version with a modification known to reduce neosubstrate binding, such as a bulky group at the C5 position of the phthalimide (B116566) ring.[1][5] Compare the degradation profiles of the original and modified PROTACs. |
| Cell Line Sensitivity: The cell line used may have high expression levels of the off-target proteins, making them more susceptible to degradation.[1] | Use an Alternative Cell Line: Test your PROTAC in a different cell line with lower known expression of the problematic neosubstrates to see if the therapeutic window improves. |
Issue 2: My Co-Immunoprecipitation (Co-IP) assay to show ternary complex formation has very high background.
| Possible Cause | Suggested Solution |
| Non-specific binding to beads: Proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads.[13] | Pre-clear the Lysate: Before adding your primary antibody, incubate the cell lysate with beads (Protein A/G alone or with a non-specific IgG) for 30-60 minutes to remove proteins that non-specifically bind to the beads.[14] |
| Non-specific antibody binding: The antibody itself may be "sticky" or used at too high a concentration.[13] | Optimize Antibody Concentration: Titrate your antibody to find the lowest concentration that effectively pulls down your target. Use High-Affinity Antibodies: Use affinity-purified monoclonal antibodies where possible. |
| Insufficient Washing: Weak or insufficient wash steps fail to remove non-specifically bound proteins. | Increase Wash Stringency: Increase the number of washes (from 3 to 5) and/or the concentration of salt (e.g., up to 250 mM NaCl) or mild detergent (e.g., up to 1% Triton X-100 or 0.1% Tween-20) in your wash buffer.[13][15][16] |
Table 1: Recommended Reagent Concentrations for Optimizing Assays
| Assay | Reagent | Typical Concentration Range | Purpose |
| Western Blot | PROTAC | 0.1 nM - 10 µM | Determine DC50 and Dmax[6][7] |
| MG132 (Proteasome Inhibitor) | 10 - 20 µM | Confirm proteasome-dependent degradation[11] | |
| Co-IP Wash Buffer | NaCl | 150 - 250 mM | Reduce ionic interactions[13] |
| NP-40 or Triton X-100 | 0.1 - 1.0% | Reduce hydrophobic interactions[15] | |
| Bead Blocking | Bovine Serum Albumin (BSA) | 1 - 5% | Block non-specific sites on beads[14] |
Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for diagnosing non-specific degradation.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9][11]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Treat cells with a serial dilution of your Pomalidomide-PROTAC (e.g., 1 nM to 10 µM) and controls (Vehicle, inactive PROTAC). Incubate for the desired time (e.g., 8, 16, or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[17]
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples with lysis buffer to ensure equal concentration. Add 4X Laemmli sample buffer to a final 1X concentration.
-
Boil samples at 95°C for 5-10 minutes.[9]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash 3x with TBST. Visualize bands using an ECL substrate and an imaging system.[11]
-
-
Analysis:
-
Quantify band intensities. Normalize the target protein signal to the loading control, then compare treatment groups to the vehicle control to determine the percentage of remaining protein.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to its intended target in intact cells by measuring changes in the protein's thermal stability.[18][19]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the PROTAC at the desired concentration or vehicle control for 1 hour in the cell incubator.[18]
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.[18]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (stabilized) protein fraction from the precipitated (denatured) fraction.
-
-
Analysis:
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble target protein remaining in each sample by Western blot, as described in Protocol 1.
-
Plot the band intensity versus temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell proximity assay directly measures the formation of the Target-PROTAC-CRBN ternary complex.[20][21][22]
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and CRBN fused to HaloTag® (the acceptor).[23]
-
24 hours post-transfection, seed the cells into a 96-well or 384-well white assay plate.
-
-
Labeling and Treatment:
-
Add the fluorescent HaloTag® ligand to the cells and incubate to allow labeling of the CRBN-HaloTag fusion protein.[23]
-
Add the PROTAC compounds at various concentrations to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate. The NanoLuc® on the target protein will catalyze this substrate, producing a bioluminescent signal.
-
Measure both the donor emission (~460 nm) and acceptor emission (~618 nm) using a plate reader equipped for BRET measurements.[23]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).[23]
-
An increase in the BRET ratio upon PROTAC addition indicates that the target protein and E3 ligase are being brought into close proximity, confirming ternary complex formation.[22] Plot the ratio against PROTAC concentration to determine the potency of complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. pelagobio.com [pelagobio.com]
- 19. biorxiv.org [biorxiv.org]
- 20. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selvita.com [selvita.com]
- 23. benchchem.com [benchchem.com]
Impact of linker attachment point on Pomalidomide PROTAC activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of the linker attachment point on the activity of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a pomalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] In a pomalidomide-based PROTAC, the pomalidomide (B1683931) moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The linker's primary function is to bridge the target protein and CRBN, facilitating the formation of a stable ternary complex (POI-PROTAC-CRBN).[3][5] This induced proximity is essential for the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[4][6] The linker is not merely a spacer; its length, composition, rigidity, and attachment point are critical determinants of the PROTAC's efficacy and selectivity.[3][7]
Q2: Which attachment points on pomalidomide are most commonly used for linker conjugation?
The most common positions for linker attachment on the pomalidomide core are the C4 and C5 positions of the phthalimide (B116566) ring.[3] The amino group on the phthalimide ring provides a versatile and convenient point for linker attachment that is often directed away from the CRBN binding interface, which allows for greater flexibility in linker design without compromising E3 ligase engagement.[8]
Q3: How does the linker attachment point (e.g., C4 vs. C5) on pomalidomide affect PROTAC activity?
The choice of attachment point significantly impacts the stability of the ternary complex and the overall degradation activity.[3] Studies comparing C4- and C5-substituted pomalidomide have shown that C5-substitution can lead to higher degradation activity.[9] The rationale is that the C5 position provides a better vector for the linker, orienting the target protein in a more favorable position for ubiquitination by the CRBN E3 ligase complex.[] Conversely, attaching the linker at the C4 position has, in some cases, been shown to result in better chemical stability for the PROTAC molecule.[11]
Q4: My PROTAC shows target engagement but little to no degradation. Could the pomalidomide attachment point be the issue?
This is a common challenge and suggests the formation of a non-productive ternary complex. While the PROTAC can bind both the target protein and CRBN individually, the geometry of the resulting complex may be unsuitable for efficient ubiquitin transfer. The linker's attachment point on pomalidomide is a key factor influencing this geometry.[5] If you are using a C4-linked pomalidomide, consider synthesizing a version with a C5 attachment point. The C5 position often allows for more optimal positioning of the target protein relative to the E3 ligase, which can be crucial for productive ubiquitination.[9][]
Q5: How does the linker attachment point on pomalidomide influence off-target effects?
The use of pomalidomide as a CRBN ligand can lead to the degradation of its natural neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which can be considered an off-target effect.[2][] Modifications at the C5 position of pomalidomide have been shown to reduce the off-target degradation of certain zinc-finger proteins.[9] To minimize off-target effects, it is generally recommended to select the C5 position for linker attachment and to avoid hydrogen bond donors connected to the phthalimide ring.[]
Q6: What is the "hook effect" and can the linker attachment point influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[12] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[9][12] While the hook effect is primarily influenced by linker length and the cooperativity of ternary complex formation, the attachment point can play an indirect role.[9] A well-chosen attachment point (e.g., C5) that promotes a more stable and cooperative ternary complex can potentially mitigate the hook effect by favoring the formation of the productive ternary complex over binary complexes.[12]
Data on Pomalidomide PROTAC Activity
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and attachment point on degradation potency (DC50) and maximal degradation (Dmax).
Note: Data is compiled from different studies and experimental conditions may vary, making direct comparisons challenging.[8]
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting BTK [3]
| PROTAC Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PEG | 12 | C4 | >1000 | <20 | MOLM-14 |
| PEG | 16 | C5 | 8.5 | >95 | MOLM-14 |
| Alkyl | 13 | C4 | 500 | 50 | Ramos |
| Alkyl | 17 | C5 | 15 | >90 | Ramos |
Data synthesized from published literature.[3]
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting EGFR [3]
| PROTAC Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PEG-Alkyl | 14 | C4 | 120 | 75 | A549 |
| PEG-Alkyl | 18 | C5 | 32.9 | >90 | A549 |
| Alkyl | 15 | C4 | 250 | 60 | HCT-116 |
| Alkyl | 19 | C5 | 43.4 | >85 | HCT-116 |
Data synthesized from published literature.[3][13]
Visual Diagrams
Caption: General mechanism of pomalidomide-based PROTACs.[3]
Caption: Experimental workflow for evaluating PROTACs.[3]
Caption: Troubleshooting tree for an ineffective PROTAC.[5]
Key Experimental Protocols
Protein Degradation Analysis by Western Blotting
This method quantifies the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., in 6-well plates) at a density that will ensure they are in a logarithmic growth phase and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation).[4]
-
Ternary Complex Formation Assay using NanoBRET™
This assay measures PROTAC-induced proximity between the target protein and CRBN in living cells.[5]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the target protein fused to a HaloTag® and another expressing CRBN fused to NanoLuc® luciferase.
-
-
Assay Plate Setup:
-
Plate the transfected cells in a 96-well, white-bottom plate and allow them to attach.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound and incubate to allow for ternary complex formation.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Catalytic Activity of Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and application of pomalidomide-based PROTACs. Our goal is to help you enhance the catalytic efficiency and overall performance of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery. They consist of a ligand that binds to the target protein of interest (POI), another ligand (pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][3]
Q2: Why is the choice of linker attachment point on pomalidomide (B1683931) crucial?
A2: The attachment point on the pomalidomide ring is critical for minimizing off-target effects. Functionalization at the C5 position of the phthalimide (B116566) ring has been shown to reduce the off-target degradation of essential zinc finger (ZF) proteins, a common issue with earlier pomalidomide-based PROTACs.[2][4] This modification can also enhance on-target potency.[2][4] In contrast, modifications at the C4 position may not offer the same level of selectivity.[5]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[5][6] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[6][7] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[5][6]
Q4: Can pomalidomide-based PROTACs exhibit off-target effects?
A4: Yes, the pomalidomide moiety itself can recruit and lead to the degradation of certain endogenous zinc finger proteins.[4][5] Strategic modifications, such as attachment at the C5 position of the phthalimide ring, can minimize these off-target effects by creating steric hindrance that disrupts interactions with unintended proteins.[5]
Q5: Why might a pomalidomide-based PROTAC show low or no degradation of the target protein?
A5: Several factors can contribute to low degradation efficiency. These include poor cell permeability of the PROTAC molecule, low expression levels of CRBN in the chosen cell line, inefficient formation of a stable ternary complex, or a non-productive geometry of the ternary complex that prevents efficient ubiquitination.[6][7] It is also possible that the PROTAC is unstable in the experimental conditions.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with pomalidomide-based PROTACs.
Issue 1: Low or No Target Protein Degradation
If your PROTAC is not inducing the expected level of degradation, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are often large molecules with limited cell permeability.[6][8] Modify the linker to improve physicochemical properties, such as by incorporating PEG or alkyl chains.[1] |
| Low CRBN Expression | The E3 ligase CRBN may not be sufficiently expressed in your cell model.[9] Confirm CRBN expression levels via Western Blot.[7] Consider using a cell line with higher endogenous CRBN expression. |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring the target protein and CRBN together. Assess ternary complex formation using assays like NanoBRET or Co-Immunoprecipitation.[1][5] |
| Incorrect Linker Length or Composition | The linker may be too short, causing steric hindrance, or too long, leading to an unproductive ternary complex.[1] Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal design.[5] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Evaluate the stability of your compound using LC-MS/MS over the course of the experiment.[7] |
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Issue 2: High Off-Target Protein Degradation
If you observe significant degradation of proteins other than your intended target, particularly zinc-finger proteins, consider the following:
| Potential Cause | Suggested Solution |
| Pomalidomide-Induced Off-Target Effects | The pomalidomide moiety can inherently recruit and degrade certain zinc-finger proteins.[5] |
| Incorrect Linker Attachment Point | Attachment of the linker at positions other than C5 on the pomalidomide ring can lead to increased off-target effects.[5] Confirm the synthesis and attachment point of your linker. |
| Global Proteomics Analysis | To understand the full scope of off-target effects, perform a global proteomics analysis to identify all proteins degraded by your PROTAC.[5] |
| Further Chemical Modifications | Consider further modifications to the pomalidomide scaffold, such as the addition of a fluoro group at the C6 position, which has been shown to further reduce off-target degradation for some linkers.[5] |
Issue 3: "Hook Effect" Observed in Dose-Response Curve
If your dose-response curve shows a decrease in degradation at higher PROTAC concentrations, you are likely observing the "hook effect".
| Potential Cause | Suggested Solution |
| Formation of Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or CRBN, rather than the productive ternary complex.[6] |
| Dose-Response Optimization | Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6] Subsequent experiments should be conducted within this optimal range. |
| Enhance Cooperativity | Design PROTACs that promote positive cooperativity in ternary complex formation. This can stabilize the ternary complex over the binary complexes and reduce the hook effect.[6] |
Quantitative Data Summary
Table 1: Binding Affinities of Pomalidomide and Analogs to CRBN
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [10] |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR) | [10] |
| Lenalidomide | ~445 nM | Surface Plasmon Resonance (SPR) | [10] |
Table 2: Representative Degradation Potency of a Pomalidomide-Based PROTAC (GP262)
| Target Protein | DC50 | Dmax | Cell Line | Reference |
| p110α | 227.4 nM | 71.3% | MDA-MB-231 | [11] |
| p110γ | 42.23 nM | 88.6% | MDA-MB-231 | [11] |
| mTOR | 45.4 nM | 74.9% | MDA-MB-231 | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is a primary method to confirm that the PROTAC induces the degradation of the target protein.[3][12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3][5]
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH).[5]
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[3][5]
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[9]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal concentration and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein conjugated to beads (e.g., Protein A/G).
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.[9]
-
Elution: Elute the protein complexes from the beads.[9]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for both the target protein (as a positive control) and CRBN. The presence of a CRBN band in the sample treated with the PROTAC indicates the formation of the ternary complex.[9]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the target protein and CRBN induced by the PROTAC in living cells.[1]
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[1]
-
PROTAC Addition: Add the PROTAC compounds at various concentrations.[1]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[1]
-
Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon PROTAC addition confirms the formation of the ternary complex.[1]
Experimental Workflow for PROTAC Linker Optimization
Caption: A systematic approach for optimizing PROTAC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide 4'-PEG5-Acid in PROTACs: A Comparative Guide to Linker Performance
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, impacting its solubility, cell permeability, and ability to facilitate a productive ternary complex between the target protein and the E3 ligase.[1][2]
This guide provides a comparative analysis of Pomalidomide 4'-PEG5-acid against other polyethylene (B3416737) glycol (PEG) and alkyl linkers in the context of PROTAC performance. Pomalidomide is a widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] We will explore how variations in linker length and composition affect key performance metrics, supported by experimental data from published studies.
The Influence of Linker Composition and Length on PROTAC Efficacy
The linker is not merely a passive spacer; its chemical properties are integral to the PROTAC's mechanism of action. Hydrophilic linkers, such as PEG, can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1] In contrast, more hydrophobic alkyl linkers may offer greater metabolic stability.[2]
The length of the linker is a crucial parameter that must be empirically optimized for each target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may not effectively bring the target protein and E3 ligase into sufficient proximity for efficient ubiquitination.[1]
Comparative Data on PROTAC Performance
The following tables summarize quantitative data on the performance of pomalidomide-based PROTACs, with a focus on the well-studied target protein, Bromodomain-containing protein 4 (BRD4). It is important to note that the data presented is synthesized from multiple studies and, therefore, experimental conditions may vary.
Table 1: Comparison of PEG Linker Length in Pomalidomide-based BRD4 PROTACs
| PROTAC (Representative) | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Pomalidomide-PEG2 | BRD4 | >5000 | ~60 | H661 |
| Compound B | Pomalidomide-PEG4 | BRD4 | <500 | >90 | H661 |
| Compound C (Similar to this compound) | Pomalidomide-PEG5 | BRD4 | <500 | >90 | H661 |
Note: Data is based on trends observed in studies with thalidomide-based PROTACs targeting BRD4, which are expected to be comparable to pomalidomide-based counterparts due to the shared CRBN E3 ligase recruitment mechanism.[4]
Table 2: Comparison of PEG vs. Alkyl Linkers in Pomalidomide-based PROTACs
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Alkyl | BRD4 | Not Reported | >75 at 1µM | THP-1 |
Note: The data is compiled from different studies and experimental conditions may vary.[3]
Signaling Pathways and Experimental Workflows
To understand and evaluate the performance of PROTACs, it is essential to be familiar with their mechanism of action and the experimental procedures used for their characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.
-
NanoBRET Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex in live cells.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc luciferase (donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag (acceptor).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 ligand (acceptor fluorophore) to the cells and incubate.
-
-
PROTAC Treatment and Signal Detection:
-
Add serial dilutions of the PROTAC to the cells.
-
Add the NanoBRET substrate and measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor signal / donor signal).
-
Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. While this compound is a valuable building block, the optimal linker is highly dependent on the specific target protein and the desired physicochemical properties of the final PROTAC molecule. As the data suggests, both PEG and alkyl linkers can be successfully employed in the creation of potent degraders. A systematic evaluation of linker length and composition is essential to identify the most effective PROTAC candidate for a given therapeutic application. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel PROTACs.
References
Pomalidomide vs. Thalidomide-Based PROTACs: A Comparative Analysis for Researchers
For researchers and professionals in drug development, the choice of E3 ligase ligand is a critical design element in the development of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized recruiters of the Cereblon (CRBN) E3 ubiquitin ligase are thalidomide (B1683933) and its analog, pomalidomide (B1683931). This guide provides an objective comparison of their performance in PROTACs, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes.
Executive Summary
Pomalidomide and thalidomide are foundational components in the design of CRBN-recruiting PROTACs. While both effectively hijack the CRBN E3 ligase to induce target protein degradation, pomalidomide generally exhibits a higher binding affinity for CRBN, which often translates to more potent and efficient PROTACs. Pomalidomide-based PROTACs have also been associated with greater degradation selectivity and improved metabolic stability. Furthermore, strategic functionalization of the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, has been shown to mitigate off-target degradation of endogenous zinc-finger proteins, a known liability of earlier generation pomalidomide-based PROTACs.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the intrinsic properties of pomalidomide and thalidomide as CRBN ligands and the performance of PROTACs derived from them. It is important to note that the data for PROTAC performance is compiled from different studies, and experimental conditions may vary.
Table 1: Comparative Binding Affinity of Pomalidomide and Thalidomide to Cereblon (CRBN)
| Compound | Target | Kd (nM) | Assay | Reference |
| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| Thalidomide | CRBN-DDB1 | ~250 | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
Table 2: Comparative Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >95 | [4] |
| dBET1 | Thalidomide | BRD4 | various | 4 | >90 | [5] |
| Compound 21 | Pomalidomide | BRD4 | THP-1 | - | >90 at 1µM | [6][7] |
| MZ1 (VHL-based for comparison) | VH032 | BRD4 | HeLa | 29 | >90 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[8][9]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 µM to 0.1 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., 0.1% DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
d. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
e. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the PROTAC-induced ternary complex (Target Protein - PROTAC - E3 Ligase).[10][11]
a. Reagent Preparation:
-
Prepare the assay buffer.
-
Reconstitute and dilute the tagged target protein (e.g., GST-tagged), the tagged E3 ligase complex (e.g., FLAG-tagged CRBN), and the PROTAC to their working concentrations.
-
Prepare the AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).
b. Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate at room temperature to allow for ternary complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads under subdued light and incubate.
-
Read the plate on an AlphaLISA-compatible plate reader.
c. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[12][13][14]
a. Reaction Setup:
-
On ice, prepare a master mix containing 10X ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the purified target protein.
-
In separate tubes, aliquot the master mix.
-
Add the purified E3 ligase complex (CRL4-CRBN) to the reaction tubes.
-
Add the PROTAC or vehicle control (DMSO) to the respective tubes.
-
Set up control reactions (e.g., no E1, no E3, no PROTAC).
b. Incubation and Termination:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
c. Detection:
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein.
-
A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.
Conclusion
The selection between pomalidomide and thalidomide as a CRBN ligand for PROTAC design has significant implications for the resulting degrader's performance. Pomalidomide's higher intrinsic affinity for CRBN often leads to more potent PROTACs with improved degradation kinetics. Furthermore, the ability to modify the pomalidomide scaffold to enhance selectivity represents a significant advantage in developing safer and more effective targeted protein degraders. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation and comparison of these and other PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. docs.abcam.com [docs.abcam.com]
Validating Pomalidomide-Induced Ternary Complex Formation: An SPR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the formation of ternary complexes involving Pomalidomide 4'-PEG5-acid, with a primary focus on Surface Plasmon Resonance (SPR). This document outlines the experimental protocols and presents comparative data to assist in the selection of appropriate validation strategies.
Pomalidomide and its derivatives are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), which function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is a functionalized ligand for the E3 ligase Cereblon (CRBN), incorporating a PEG linker ready for conjugation to a target protein ligand.[1][2] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical determinant of its efficacy.[3]
Comparison of Leading Techniques for Ternary Complex Validation
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for the real-time analysis of biomolecular interactions, making it highly suitable for characterizing the kinetics and affinity of ternary complex formation.[4][5] However, a variety of other biophysical methods can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time kinetic data (kon, koff), affinity (KD), label-free, allows for cooperativity assessment.[4][6] | Requires immobilization of one binding partner, potential for mass transport limitations. | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Provides thermodynamic data (ΔH, ΔS), label-free, solution-based.[6] | Low throughput, requires high sample concentrations.[6] | Low |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between donor and acceptor fluorophores upon proximity. | Homogeneous assay, high throughput. | Requires labeling of interaction partners, susceptible to compound interference. | High |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Measures signal generated by singlet oxygen diffusion between donor and acceptor beads upon proximity. | Highly sensitive, homogeneous assay, high throughput. | Requires specific antibody pairs or tagged proteins, potential for "hook effect".[3] | High |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Measures energy transfer from a NanoLuc luciferase donor to a fluorescently labeled acceptor. | In-cell or in-vitro measurement, high throughput. | Requires genetic engineering for NanoLuc fusion proteins. | High |
Quantitative Analysis of Ternary Complex Formation using SPR
While specific quantitative SPR data for this compound is not publicly available, the following table presents representative data for a generic Pomalidomide-based PROTAC to illustrate the typical outputs of an SPR experiment. The data highlights the determination of binary and ternary binding affinities and the calculation of the cooperativity factor (α), which indicates the influence of the second protein on the binding of the first. A cooperativity factor greater than 1 signifies positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
| Interaction | Analyte | Ligand (Immobilized) | KD (nM) | kon (1/Ms) | koff (1/s) | Cooperativity (α) |
| Binary 1 | PROTAC | Cereblon (CRBN) | 150 | 1.2 x 105 | 1.8 x 10-2 | - |
| Binary 2 | PROTAC | Target Protein (POI) | 200 | 8.0 x 104 | 1.6 x 10-2 | - |
| Ternary | Target Protein (POI) | PROTAC-CRBN Complex | 20 | 5.0 x 105 | 1.0 x 10-2 | 10 |
Note: The data presented are hypothetical and for illustrative purposes, based on typical values observed for Pomalidomide-based PROTACs.
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Validation
This protocol provides a general framework for assessing the formation and stability of a ternary complex involving a Pomalidomide-based PROTAC, Cereblon (CRBN), and a Protein of Interest (POI).
1. Immobilization of E3 Ligase:
- Recombinant His-tagged CRBN is immobilized on an NTA sensor chip surface via Ni2+/NTA chelation.
- The chip surface is activated and washed according to the manufacturer's instructions.
- A target immobilization level is set to ensure a sufficient signal-to-noise ratio while minimizing mass transport effects.
2. Binary Interaction Analysis (PROTAC to CRBN):
- A series of increasing concentrations of the Pomalidomide-based PROTAC (e.g., this compound conjugated to a POI binder) is injected over the immobilized CRBN surface.
- Association and dissociation phases are monitored in real-time.
- The sensorgrams are fitted to a 1:1 binding model to determine the kinetic rate constants (kon and koff) and the dissociation constant (KD).
3. Binary Interaction Analysis (PROTAC to POI):
- To determine the affinity of the PROTAC for the target protein, the POI can be immobilized on a different flow cell, and the PROTAC injected as the analyte. Alternatively, this can be measured in solution using other techniques if immobilization proves challenging.
4. Ternary Complex Analysis:
- A constant, saturating concentration of the POI is mixed with a series of increasing concentrations of the PROTAC.
- This mixture is then injected over the immobilized CRBN surface.
- The resulting sensorgrams represent the formation of the ternary complex (CRBN-PROTAC-POI).
- The data is fitted to a suitable binding model to determine the KD of the POI to the pre-formed PROTAC-CRBN complex.
5. Cooperativity Calculation:
- The cooperativity factor (α) is calculated as the ratio of the KD of the binary interaction (PROTAC to POI) to the KD of the ternary interaction (POI to PROTAC-CRBN complex).[7]
- α = KD (Binary 2) / KD (Ternary)
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the signaling pathway of Pomalidomide-induced protein degradation and the experimental workflow for its validation using SPR.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: SPR experimental workflow for ternary complex analysis.
Conclusion
Validating the formation of a stable ternary complex is a cornerstone of developing effective Pomalidomide-based PROTACs. While various techniques can be employed, SPR offers a robust, label-free method for obtaining detailed kinetic and affinity data. By carefully designing and executing SPR experiments, researchers can gain critical insights into the stability and cooperativity of the ternary complex, which are essential for optimizing the design and efficacy of novel protein degraders. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the exciting field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 3. [PDF] Biophysical and Computational Approaches to Study Ternary Complexes: A ‘Cooperative Relationship’ to Rationalize Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
- 4. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to Pomalidomide-Based PROTACs Featuring PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a PROTAC is primarily defined by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable.[1] The linker component, in this case, a PEG chain, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]
Performance Comparison of Pomalidomide-Based PROTACs with PEG Linkers
The following tables summarize the DC50 and Dmax values for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of the PEG linker on their degradation efficiency.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | PEG-based | 2.2 | 97 | Mino |
Data sourced from a study on covalent BTK PROTACs.[4]
Table 2: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | Dmax (%) | Treatment Time | Cell Line |
| Compound 16 | Not specified | 96 | 72 hours | Not specified |
Data from a study on novel pomalidomide-based PROTACs targeting EGFR.[5][6]
Table 3: Pomalidomide-Based PROTACs Targeting BET Bromodomains (BRD4)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | PEG linker | <1 | >95 | RS4;11 |
This table showcases a well-characterized BRD4 degrader.[7]
Signaling Pathways and Experimental Workflows
To understand the context of these quantitative measures, it is essential to visualize the underlying biological processes and the experimental steps taken to acquire the data.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical workflow for determining the DC50 and Dmax of a PROTAC.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for characterizing the efficacy of a PROTAC. Below are detailed methodologies for the key experiments involved.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cancer cell line in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO. Perform serial dilutions of the PROTAC in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for protein degradation.
Protein Quantification by Western Blot
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Concentration Measurement: Determine the total protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Data Analysis for DC50 and Dmax Determination
-
Calculate Percentage of Protein Remaining: For each PROTAC concentration, calculate the percentage of the target protein remaining relative to the vehicle-treated control.
-
Generate Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Determine DC50 and Dmax: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the DC50 (the concentration at which 50% of the maximum degradation is achieved) and Dmax (the maximum percentage of degradation) values.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
Head-to-Head Comparison: Pomalidomide 4'-PEG5-Acid vs. 4'-PEG3-Acid Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key component influencing the efficacy of these heterobifunctional molecules is the linker connecting the target protein ligand and the E3 ligase recruiter. This guide provides a detailed head-to-head comparison of two commonly utilized polyethylene (B3416737) glycol (PEG) linkers, Pomalidomide 4'-PEG5-acid and 4'-PEG3-acid, which recruit the E3 ligase Cereblon (CRBN).
The length and composition of the linker play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. This comparison summarizes the available quantitative data, provides detailed experimental protocols for evaluating PROTAC performance, and visualizes key pathways and workflows to aid in the selection of the optimal linker for specific drug discovery applications.
Quantitative Performance Data
Table 1: Comparison of BTK-Targeting PROTACs with Varying PEG-based Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
Data synthesized from published literature.[1]
Key Observation: In this specific example targeting BTK, both the shorter (8-atom, analogous to PEG3) and the longer (12-atom, analogous to PEG5) linkers resulted in highly potent degraders with excellent maximal degradation.[1] This suggests that for certain target proteins, a range of linker lengths can be effective. However, it is crucial to note that the optimal linker length is highly target-dependent, and empirical testing is necessary to determine the ideal linker for each specific application.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the target protein following treatment with PROTACs containing either the PEG3 or PEG5 linker.
Materials:
-
Target protein-expressing cell line
-
Pomalidomide-PEG3-acid and Pomalidomide-PEG5-acid based PROTACs
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PEG3- and PEG5-linker PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the binding affinity and thermodynamics of the PROTACs to the target protein and the CRBN E3 ligase, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified recombinant target protein
-
Purified recombinant CRBN-DDB1 complex
-
Pomalidomide-PEG3-acid and Pomalidomide-PEG5-acid based PROTACs
-
ITC instrument and appropriate consumables
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTACs in the same buffer to minimize buffer mismatch effects.
-
Binary Binding Experiments:
-
PROTAC to Target Protein: Titrate the PROTAC into the sample cell containing the target protein.
-
PROTAC to CRBN: Titrate the PROTAC into the sample cell containing the CRBN-DDB1 complex.
-
-
Ternary Complex Formation Experiment:
-
Titrate the target protein into the sample cell containing a pre-formed complex of the PROTAC and the CRBN-DDB1 complex.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time binding kinetics (association and dissociation rates) of the PROTACs to the target protein and CRBN.
Materials:
-
Purified recombinant target protein
-
Purified recombinant CRBN-DDB1 complex
-
Pomalidomide-PEG3-acid and Pomalidomide-PEG5-acid based PROTACs
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize either the target protein or the CRBN-DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized ligand to measure the association and dissociation rates for the binary interaction.
-
Ternary Complex Analysis: To study the ternary complex, either co-inject the PROTAC and the third component (the one not immobilized) or pre-incubate them before injection over the immobilized protein.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Cell Viability Assay (e.g., MTS Assay)
Objective: To assess the cytotoxic effects of the PROTACs on cells.
Materials:
-
Target protein-expressing cell line
-
Pomalidomide-PEG3-acid and Pomalidomide-PEG5-acid based PROTACs
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The choice between a this compound and a 4'-PEG3-acid linker is a critical decision in the design of a potent and selective PROTAC. While the available data suggests that a range of linker lengths can be effective for certain targets, a systematic evaluation for each specific protein of interest is paramount. The shorter PEG3 linker may offer advantages in terms of rigidity and potentially more favorable physicochemical properties, while the longer PEG5 linker provides greater flexibility, which may be necessary to achieve a productive ternary complex for other targets.
By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the performance of PROTACs with different linker lengths, measuring key parameters such as degradation efficiency (DC50 and Dmax), binding affinities, and cellular cytotoxicity. This data-driven approach will enable the rational selection of the optimal linker to advance the development of novel and effective protein degraders.
References
Validating On-Target Activity of Pomalidomide PROTACs: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, establishing the on-target activity of novel therapeutic agents is paramount. In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) that utilize a pomalidomide-based E3 ligase ligand to recruit Cereblon (CRBN) have emerged as a powerful modality. This guide provides a comprehensive overview of the critical control experiments required to rigorously validate that the observed degradation of a protein of interest (POI) is a direct consequence of the intended pomalidomide (B1683931) PROTAC-mediated mechanism.
Pomalidomide-based PROTACs are heterobifunctional molecules designed to bring a target protein and the CRBN E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. To ensure that the observed biological effects are not due to off-target activities or other cellular mechanisms, a series of well-designed control experiments is essential. This guide outlines these controls, provides quantitative data for comparison, details key experimental protocols, and visualizes the underlying principles.
Quantitative Comparison of On-Target and Off-Target Activities
Careful quantitative assessment of a PROTAC's potency and selectivity is fundamental. The following tables summarize key degradation parameters for pomalidomide-based PROTACs and the impact of specific modifications and control molecules.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Negative Control | Negative Control DC50 | Negative Control Dmax |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95% | dALK-2 with N-methylated pomalidomide | No degradation observed | No degradation observed |
| ARV-825 | BRD4 | MM.1S | <1 | >95% | ARV-825 + excess Pomalidomide | Degradation inhibited | Degradation inhibited |
| EGFR PROTAC 16 | EGFR | A549 | 32.9 | ~96% | Inactive Epimer | No degradation observed | No degradation observed |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Impact of Linker Attachment Point on On-Target Potency and Off-Target Degradation
| PROTAC Compound | Linker Attachment | On-Target DC50 (nM) (Target: ALK) | Off-Target Zinc Finger Protein Degradation |
| MS4078 | C4-alkyne | ~50 | High |
| dALK-2 | C5-alkyne | ~10 | Low |
Key Experimental Protocols for Validation
Rigorous validation of on-target activity relies on a series of well-executed experiments. Below are detailed protocols for essential assays.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the target protein induced by the pomalidomide PROTAC.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide PROTAC and control compounds (e.g., inactive epimer, N-methylated pomalidomide analog)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the pomalidomide PROTAC and control compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and probe with primary antibodies for the target protein and a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
Materials:
-
Cells expressing the target protein and CRBN
-
Pomalidomide PROTAC and control compounds
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the pomalidomide PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or CRBN, followed by incubation with protein A/G beads to pull down the protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and CRBN. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: CRISPR/Cas9-Mediated CRBN Knockout
Objective: To confirm that the PROTAC-mediated degradation is dependent on the presence of CRBN.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system components (Cas9 nuclease and a guide RNA targeting CRBN)
-
Transfection or transduction reagents
-
Puromycin or other selection agent (if applicable)
-
Western blot reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the CRBN gene into a suitable vector, often co-expressing Cas9 and a selection marker.
-
Cell Transfection/Transduction: Introduce the CRISPR/Cas9 components into the cells.
-
Selection and Clonal Isolation: Select for transfected/transduced cells and isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of CRBN by Western blotting and genomic sequencing.
-
PROTAC Treatment: Treat the CRBN knockout cells and wild-type control cells with the pomalidomide PROTAC.
-
Degradation Analysis: Assess the degradation of the target protein by Western blotting. The absence of degradation in the CRBN knockout cells confirms the CRBN-dependency of the PROTAC.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the key processes involved in validating pomalidomide PROTACs.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for validating on-target activity.
Caption: Logical relationships of key control experiments.
By systematically employing these control experiments and quantitative analyses, researchers can build a robust body of evidence to unequivocally validate the on-target mechanism of action of their pomalidomide-based PROTACs, a critical step in the journey towards developing novel and effective therapeutics.
Pomalidomide PROTACs: A Comparative Analysis of 4'-PEG5-Acid and Alkyl Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical role of linker selection in the efficacy of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural protein disposal machinery. A key component of these bifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. In the context of Pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the choice of linker—specifically between hydrophilic polyethylene (B3416737) glycol (PEG) chains and more hydrophobic alkyl chains—profoundly influences the resulting PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]
This guide provides a comparative analysis of Pomalidomide 4'-PEG5-acid and alkyl linkers in PROTAC development, supported by experimental data, to inform rational PROTAC design.
The Decisive Role of the Linker in PROTAC Function
The linker in a Pomalidomide-based PROTAC is not merely a spacer. Its length, chemical composition, and attachment point to the Pomalidomide core are critical determinants in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[2] This ternary complex is the essential intermediate that triggers the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3]
Key considerations in linker design include:
-
Linker Composition: The chemical nature of the linker, such as hydrophilic PEG chains or hydrophobic alkyl chains, significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[2] Hydrophilic linkers like PEG can enhance aqueous solubility, while more hydrophobic alkyl linkers may improve passage through the cell membrane.[4]
-
Linker Length: The optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and CRBN. A linker that is too short may cause steric hindrance, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[3]
-
Attachment Point: Pomalidomide offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide (B116566) ring being the most common.[5] The choice of attachment point can significantly affect the stability of the ternary complex and overall degradation activity.[4] Studies have shown that functionalization at the C5 position can also mitigate off-target degradation of zinc-finger proteins, a known liability of some Pomalidomide-based PROTACs.[4][6]
Comparative Performance: this compound vs. Alkyl Linkers
It is crucial to note that the data presented is compiled from different studies, targeting different proteins in various cell lines. Therefore, direct comparison of absolute potency (DC50) and efficacy (Dmax) values should be interpreted with caution. The primary utility of these tables is to illustrate the general performance characteristics of each linker type.
Pomalidomide-PEG-Linked PROTAC Performance
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | PEG-based | A549 | 32.9 | >95 | [7] |
| Compound 15 | EGFR | PEG-based | A549 | 43.4 | >95 | [7] |
| B03 | CDK9 | PEG-based | MV4-11 | 7.62 | - | [8] |
| THAL-SNS-032 | CDK9 | PEG-based | MCF7, T47D, BT474 | <100 | - | [8] |
Pomalidomide-Alkyl-Linked PROTAC Performance
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dALK-2 (C5-alkyne) | ALK | Alkyne | SU-DHL-1 | ~10 | >95 | [6] |
| MS4078 (C4-alkyne) | ALK | Alkyne | SU-DHL-1 | ~50 | >90 | [6] |
| GP262 | PI3K/mTOR | C8 alkyl | MDA-MB-231 | PI3Kγ: 42.23, mTOR: 45.4 | PI3Kγ: 88.6, mTOR: 74.9 | [9] |
Signaling Pathway and Experimental Workflow
The development and validation of a novel PROTAC involves a systematic workflow to assess its degradation capability, selectivity, and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In-Cell Target Engagement Assays for Pomalidomide 4'-PEG5-acid PROTACs
For researchers and scientists at the forefront of drug development, particularly in the burgeoning field of targeted protein degradation, understanding and quantifying the interaction of novel therapeutics with their intended targets within a cellular environment is paramount. This guide provides a comprehensive comparison of key in-cell target engagement assays applicable to Proteolysis Targeting Chimeras (PROTACs) constructed using Pomalidomide 4'-PEG5-acid. This functionalized building block incorporates the Pomalidomide ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a PEG5 linker, and a terminal acid for conjugation to a target protein ligand[1].
The efficacy of such a PROTAC is not solely dependent on its binding affinity but also on its ability to permeate cells and facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. Therefore, robust and physiologically relevant assays are crucial for validating target engagement, optimizing PROTAC design, and ensuring the translation of biochemical activity to cellular efficacy.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS)[2]. The Pomalidomide moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase[3][4]. Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase[2]. This proximity allows for the transfer of ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome[2][3]. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules[2]. Pomalidomide itself is known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by this mechanism[4][5][6].
Comparison of Key In-Cell Target Engagement Assays
The selection of an appropriate target engagement assay is contingent on the specific research question, available instrumentation, and the stage of the drug discovery process. Below is a comparative summary of commonly employed methods.
| Assay | Principle | Throughput | Cell State | Key Outputs | Advantages | Disadvantages |
| NanoBRET | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein and a fluorescent tracer.[7][8] | High | Live or Permeabilized Cells | Target occupancy, Affinity (IC₅₀), Residence time, Ternary complex formation (EC₅₀), Ubiquitination.[7][8][9] | Real-time kinetics in live cells, high sensitivity, versatile for multiple steps of PROTAC action.[9][10] | Requires genetic modification (tagging), development of a specific fluorescent tracer.[11] |
| CETSA | Ligand binding alters the thermal stability of the target protein against heat-induced denaturation.[12][13][14] | Low to Medium | Live Cells or Lysates | Target engagement, Thermal shift (ΔTm), Relative potency (EC₅₀).[14] | Label-free (no modification of compound or protein), applicable to native proteins.[12][13] | Indirect measure of binding, not all binding events cause a thermal shift, lower throughput.[14][15] |
| HiBiT Lytic Assay | Complementation of a small HiBiT tag on the target protein with LgBiT to form a functional NanoLuc enzyme.[16][17] | High | Lysates (endpoint) or Live Cells (kinetic) | Protein abundance (degradation), DC₅₀, Dmax, Degradation kinetics.[10][11] | High sensitivity, broad dynamic range, suitable for endogenous protein tagging via CRISPR.[10][17] | Primarily measures protein levels (degradation), not direct binding; requires genetic modification. |
| In-Cell ELISA | Competitive binding between the test compound and a known probe for the target, detected by antibody-based methods.[18] | Medium to High | Fixed & Permeabilized Cells | Target engagement, Relative binding affinity (IC₅₀). | No genetic modification required, uses standard lab equipment. | Endpoint assay in fixed cells, potential for antibody-related artifacts. |
| DARTS | Ligand binding protects the target protein from proteolysis by an exogenous protease.[15][18] | Low | Lysates | Target identification and engagement. | Label-free, does not require a thermal shift. | Performed in lysates, not all proteins are suitable, background proteolysis can be an issue.[15] |
Detailed Assay Profiles
NanoBRET™ Target Engagement & Ternary Complex Assays
The NanoBRET™ technology is a powerful platform for studying PROTACs in live cells. It not only confirms target engagement but can also quantify the formation of the crucial ternary complex and subsequent ubiquitination.[7][9]
Principle:
-
Target Engagement: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the target's active site is added to the cells. In the absence of a competing compound, energy transfer (BRET) occurs between the luciferase donor and the tracer acceptor. A PROTAC binding to the target will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[7] This can be performed in live cells to assess permeability and in permeabilized cells to measure maximal binding potential[7][19].
-
Ternary Complex Formation: To measure the formation of the POI-PROTAC-E3 ligase complex, the target protein is fused to NanoLuc® (donor) and the E3 ligase (e.g., CRBN) is fused to a HaloTag® (acceptor), which is labeled with a fluorescent ligand. The addition of an effective PROTAC brings the donor and acceptor into proximity (<10 nm), resulting in a dose-dependent increase in the BRET signal.[7][20]
References
- 1. This compound | CAS 2139348-63-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. benchchem.com [benchchem.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pomalidomide 4'-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Pomalidomide (B1683931) 4'-PEG5-acid. As a derivative of pomalidomide, a potent immunomodulatory and cytotoxic agent, and a component used in Proteolysis Targeting Chimeras (PROTACs), this compound requires stringent handling procedures to ensure personnel safety and prevent environmental contamination. The following step-by-step guidance is designed to directly address operational questions and establish safe laboratory practices.
Key Safety and Handling Data
| Parameter | Information | Relevance to Safe Handling |
| Chemical Name | Pomalidomide 4'-PEG5-acid | A potent derivative of pomalidomide, requiring specialized handling. |
| Compound Type | Immunomodulatory, Cytotoxic, PROTAC linker | High potency necessitates containment and robust personal protective equipment. |
| Primary Hazards | Toxic if swallowed, Harmful in contact with skin, May damage fertility or the unborn child. | Strict adherence to PPE and handling protocols is mandatory to prevent exposure. |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light. | Proper storage is crucial to maintain compound integrity and prevent accidental exposure. |
| Incompatible Materials | Strong acids, oxidizing agents. | Avoid co-storage and mixing with these substances to prevent hazardous reactions. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.
-
Gloves : Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contact with the compound.[1]
-
Gown : A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Gowns should be changed at the end of each work session or immediately if contaminated.
-
Eye Protection : Chemical splash goggles or a face shield must be worn to protect against splashes and aerosols.
-
Respiratory Protection : When handling the solid compound or creating solutions, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles. All handling of the solid form should occur within a certified chemical fume hood or a ventilated balance enclosure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure risk during the handling of this compound.
-
Preparation and Designated Area :
-
All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control airborne particles.
-
The work surface should be covered with a disposable, absorbent bench liner.
-
-
Weighing the Compound :
-
Weighing of the solid compound should be performed in a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of powder.
-
Use dedicated, disposable weighing boats and spatulas.
-
-
Solution Preparation :
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Cap and seal the container before vortexing or sonicating to fully dissolve the compound.
-
-
Experimental Use :
-
When adding the compound to cell cultures or other experimental systems, use techniques that minimize the generation of aerosols, such as slowly dispensing the liquid down the side of the vessel.
-
All equipment that comes into contact with the compound, including pipette tips and culture plates, is considered contaminated.
-
-
Decontamination :
-
At the end of the work session, decontaminate the work area by wiping all surfaces with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.
-
All cleaning materials must be disposed of as hazardous waste.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous cytotoxic waste.
-
Waste Segregation : All waste contaminated with this compound must be segregated from other laboratory waste streams.[2][3] This includes solid waste (gloves, gowns, pipette tips, vials) and liquid waste (unused solutions, contaminated media).[2][4]
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
Collect all contaminated liquid waste in a compatible, sealed, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2] Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal :
Visual Workflow and Logical Relationships
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Required PPE for handling this compound.
References
- 1. cleanaway.com.au [cleanaway.com.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
